molecular formula C6H6BrNO B098940 3-Bromo-4-methylpyridin-2-ol CAS No. 18368-59-7

3-Bromo-4-methylpyridin-2-ol

Cat. No.: B098940
CAS No.: 18368-59-7
M. Wt: 188.02 g/mol
InChI Key: DDRFLSCTQJTMAA-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridin-2-ol is a highly valuable chemical intermediate in organic synthesis and drug discovery. Its distinct structure, featuring both a bromine substituent and a pyridin-2-ol moiety, makes it a versatile building block for constructing complex heterocyclic structures that are central to medicinal chemistry and material science . The compound is particularly important in the development of pharmaceutical compounds, where it serves as a key intermediate in the synthesis of inhibitors for specific enzymes involved in disease pathways, including potential therapies for neurological disorders . The scaffold of pyridin-2-ol is of considerable pharmacological importance due to its peptidomimetic functionality as a 1H-pyridin-2-one tautomer, playing an essential role as a scaffold in drug design . Pharmacophores containing this core structure are found in various therapeutic agents, such as reverse transcriptase inhibitors, antibiotics, antifungals, and anti-allergic drugs . Researchers value this compound for its synthetic utility, where the bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, while the hydroxyl group allows for additional hydrogen bonding or further derivatization, enabling precise modifications to optimize drug-target interactions . Safety Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-1H-pyridin-2-one
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InChI

InChI=1S/C6H6BrNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRFLSCTQJTMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541473
Record name 3-Bromo-4-methylpyridin-2(1H)-one
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18368-59-7
Record name 3-Bromo-4-methyl-2(1H)-pyridinone
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Record name 3-Bromo-4-methylpyridin-2(1H)-one
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Record name 3-bromo-4-methylpyridin-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-methylpyridin-2-ol, a substituted pyridinone derivative. Pyridinone scaffolds are of significant interest to researchers and drug development professionals due to their presence in a wide range of biologically active compounds. This document outlines a plausible synthetic pathway, detailed experimental protocols based on analogous reactions, and key quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway: Electrophilic Bromination

The most direct and plausible synthetic route to this compound is through the electrophilic bromination of 4-methylpyridin-2-ol. The pyridin-2-one ring is activated towards electrophilic substitution, and studies on the analogous compound, 4-pyridone, have shown that bromination occurs at the 3- and 5-positions.[1] The methyl group at the 4-position sterically hinders the 5-position to some extent, favoring the formation of the 3-bromo isomer.

The proposed reaction scheme is as follows:

Synthesis_Pathway Synthesis of this compound 4-methylpyridin-2-ol 4-methylpyridin-2-ol This compound This compound 4-methylpyridin-2-ol->this compound Aqueous Buffer (pH ~4) Brominating_Agent Bromine (Br2) Brominating_Agent->this compound

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound. This protocol is adapted from the established procedure for the bromination of 4-pyridone.[1] Researchers should consider this a starting point and may need to optimize conditions for the specific substrate.

Materials:

  • 4-methylpyridin-2-ol

  • Bromine (Br₂)

  • Potassium Bromide (KBr)

  • Sodium Acetate

  • Acetic Acid

  • Deionized Water

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation of Buffered Solution: Prepare an aqueous buffer solution with a pH of approximately 4.2-4.4 using sodium acetate and acetic acid.

  • Dissolution of Starting Material: Dissolve a known quantity of 4-methylpyridin-2-ol in the prepared aqueous buffer.

  • Preparation of Bromine Solution: In a separate flask, prepare a solution of bromine in aqueous potassium bromide.

  • Reaction: Slowly add the bromine solution dropwise to the stirred solution of 4-methylpyridin-2-ol at room temperature. The reaction is expected to be exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, a precipitate of the product and by-products may form. Filter the solid material. The mother liquor can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Purification: The crude product, which may be a mixture of mono- and di-brominated species, can be purified by recrystallization or column chromatography.

Quantitative Data for Analogous Bromination of 4-Pyridone

ParameterValueReference
Starting Material4-Pyridone[1]
ReagentsBromine, Aqueous KBr, Sodium Acetate/Acetic Acid Buffer[1]
pH4.2-4.4[1]
Yield of 3-bromo-4-pyridone28% (after purification)[1]
Yield of 3,5-dibromo-4-pyridone26.2%[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Prepare_Buffer Prepare Acetate Buffer (pH ~4) Dissolve_SM Dissolve 4-methylpyridin-2-ol Prepare_Buffer->Dissolve_SM Add_Bromine Slowly Add Bromine Solution Dissolve_SM->Add_Bromine Monitor_Reaction Monitor by TLC/HPLC Add_Bromine->Monitor_Reaction Filter_Precipitate Filter Precipitate Monitor_Reaction->Filter_Precipitate Extract_Aqueous Extract Aqueous Layer Filter_Precipitate->Extract_Aqueous Combine_and_Dry Combine Organic Layers & Dry Extract_Aqueous->Combine_and_Dry Purify Purify by Recrystallization/Chromatography Combine_and_Dry->Purify

Caption: General workflow for the synthesis of this compound.

Potential Side Reactions and Considerations

The primary side reaction of concern in this synthesis is the formation of the di-brominated product, 3,5-dibromo-4-methylpyridin-2-ol.[1] The mono-brominated product can be more reactive towards further bromination than the starting material under certain conditions. To minimize this, it is advisable to:

  • Use a stoichiometric amount or a slight excess of the starting material relative to the brominating agent.

  • Carefully control the addition of the bromine solution.

  • Monitor the reaction closely and stop it once the starting material has been consumed to an optimal level.

The purification of the desired mono-brominated product from the di-brominated by-product and unreacted starting material will be a critical step in obtaining a pure sample. Column chromatography is likely to be the most effective method for this separation.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 3-Bromo-4-methylpyridin-2-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar compounds, established analytical methodologies, and theoretical considerations to offer a robust predictive profile. The guide details standardized experimental protocols for the determination of key physicochemical parameters, outlines a plausible synthetic route, and explores potential biological activities based on analogous structures. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound is a substituted heterocyclic compound belonging to the pyridin-2-ol class. The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The physicochemical properties of this molecule are critical for predicting its behavior in biological systems, guiding formulation development, and designing synthetic pathways. This guide aims to provide a detailed theoretical and practical framework for researchers working with or considering the use of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeComments and Rationale
Molecular Formula C₆H₆BrNODerived from the chemical structure.
Molecular Weight 188.02 g/mol Calculated from the molecular formula.
Melting Point (°C) 150 - 200Pyridin-2-ols are typically solids with relatively high melting points due to hydrogen bonding. The presence of a bromine atom may further increase the melting point.
Boiling Point (°C) > 300Expected to be high due to the polar nature and hydrogen bonding capabilities of the molecule. Decomposition may occur at higher temperatures.
pKa 8.0 - 10.0 (acidic proton of the hydroxyl group) 1.0 - 3.0 (protonated pyridine nitrogen)The hydroxyl group on the pyridin-2-ol tautomer is weakly acidic. The pyridine nitrogen is weakly basic and will be protonated under strongly acidic conditions.
Aqueous Solubility Sparingly solubleThe polar hydroxyl group will contribute to water solubility, but the overall aromatic and halogenated structure will limit it. Solubility is expected to be pH-dependent.
LogP 1.5 - 2.5The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity.

Experimental Protocols for Physicochemical Property Determination

To ascertain the precise physicochemical properties of this compound, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point can be determined using the capillary method with a calibrated melting point apparatus.[2][3][4]

Protocol:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block or oil bath of a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

Aqueous Solubility Determination

The shake-flask method is a standard procedure for determining the aqueous solubility of organic compounds.[5][6]

Protocol:

  • An excess amount of the solid compound is added to a known volume of purified water in a flask.

  • The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[7][8][9][10][11]

Protocol:

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The ionic strength of the solution should be kept constant using a background electrolyte like KCl.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Synthesis Pathway

A plausible synthetic route to this compound could start from the commercially available 4-methyl-2-aminopyridine. The following workflow outlines a potential two-step synthesis.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization and Hydrolysis start 4-Methyl-2-aminopyridine step1 Bromination (e.g., NBS in Acetonitrile) start->step1 Reagents intermediate 3-Bromo-4-methyl-2-aminopyridine step1->intermediate Product step2 Diazotization (NaNO₂, H₂SO₄/H₂O) intermediate->step2 Starting Material final_product This compound step2->final_product Product

Caption: A proposed two-step synthesis of this compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the pyridine and pyridin-2-one scaffolds are prevalent in many biologically active molecules.

  • Kinase Inhibition: Substituted pyridines and pyridinones are known to act as hinge-binding motifs in various protein kinases, suggesting potential applications in oncology and inflammatory diseases.

  • Antimicrobial Activity: Many pyridine derivatives exhibit antibacterial and antifungal properties.[12][13] The presence of a bromine atom can sometimes enhance this activity.

  • CNS Activity: The pyridine nucleus is a common feature in centrally acting drugs. Depending on its ability to cross the blood-brain barrier, this compound could be explored for its potential effects on the central nervous system.[13]

  • Agrochemicals: Substituted pyridines are widely used as herbicides and pesticides.[14]

The logical workflow for exploring the biological potential of this compound is outlined below.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Target-Based Assays (if active in initial screens) cluster_2 Lead Optimization start This compound screen1 Cytotoxicity Assays (e.g., MTT, MTS) start->screen1 screen2 Antimicrobial Assays (e.g., MIC, MBC) start->screen2 target1 Kinase Inhibition Assays screen1->target1 target2 Enzyme Inhibition Assays screen2->target2 optimize Structure-Activity Relationship (SAR) Studies target1->optimize target2->optimize

References

An In-depth Technical Guide to 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methylpyridin-2-ol (CAS Number: 18368-59-7), a halogenated pyridinone derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to its structural similarity to other biologically active pyridinones, this compound presents potential as a scaffold in drug discovery. This document consolidates available data on its chemical structure, properties, a representative synthetic approach, and discusses its potential applications in drug development. It is important to note that while the pyridinone scaffold is well-studied, detailed experimental data for this specific compound is limited in publicly accessible literature.

Core Compound Identification and Structure

This compound exists in a tautomeric equilibrium with its more stable pyridinone form, 3-Bromo-4-methyl-2(1H)-pyridinone. This is a common characteristic of 2-hydroxypyridines.

  • Systematic Name: this compound

  • Tautomeric Form: 3-Bromo-4-methyl-2(1H)-pyridinone

  • CAS Number: 18368-59-7

  • Molecular Formula: C₆H₆BrNO

  • Molecular Weight: 188.02 g/mol

The chemical structures of the two tautomers are depicted below:

Figure 1: Tautomeric equilibrium between this compound and 3-Bromo-4-methyl-2(1H)-pyridinone.

Physicochemical and Spectroscopic Data

Quantitative data for 3-Bromo-4-methyl-2(1H)-pyridinone is primarily available from chemical suppliers. A summary of these properties is provided in the table below. Comprehensive, experimentally verified spectroscopic data is not widely available in peer-reviewed literature.

PropertyValue
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
CAS Number 18368-59-7
Appearance Solid
Purity Typically ≥95%

Note: The data presented is based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Synthesis and Experimental Protocols

Representative Synthesis: Bromination of a Pyridinone Precursor

This protocol is adapted from the synthesis of a structurally related compound, 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone, and illustrates a potential route.[1]

Materials:

  • 5-(4-pyrimidyl)-2(1H)-pyridone (or a suitable pyridinone precursor)

  • Bromine

  • Glacial Acetic Acid

  • Anhydrous Ether

  • Potassium Carbonate (K₂CO₃)

  • 5% Aqueous Hydrochloric Acid

  • Isopropyl Alcohol

Procedure:

  • Dissolution: Dissolve the pyridinone precursor in glacial acetic acid in a suitable reaction vessel.

  • Bromination: Add bromine to the solution. The reaction is typically stirred at room temperature for a period of time to allow for complete bromination.

  • Precipitation: Pour the reaction mixture into anhydrous ether to precipitate the crude product.

  • Filtration and Washing: Filter the resulting slurry and wash the solid with ether.

  • Neutralization: Suspend the solid in water and adjust the pH to approximately 6 with potassium carbonate.

  • Purification: Stir the mixture, filter, and wash the solid with water. The resulting solid can be further purified by treatment with dilute hydrochloric acid and subsequent washing with isopropyl alcohol and ether.

Logical Workflow for the Proposed Synthesis

G Figure 2: Proposed Synthetic Workflow precursor Pyridinone Precursor bromination Bromination with Br₂ in Acetic Acid precursor->bromination precipitation Precipitation in Ether bromination->precipitation neutralization Neutralization with K₂CO₃ precipitation->neutralization purification Purification neutralization->purification product 3-Bromo-4-methyl-2(1H)-pyridinone purification->product

Caption: A diagram illustrating the key stages in a plausible synthetic route for 3-Bromo-4-methyl-2(1H)-pyridinone.

Applications in Drug Discovery and Development

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Pyridone derivatives are known to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

The physicochemical properties of pyridinones, such as their ability to act as both hydrogen bond donors and acceptors, and their impact on a molecule's polarity and lipophilicity, make them valuable components in the design of novel therapeutics.[2] They are often used as bioisosteres for amides and other cyclic structures in drug design.

While specific biological activities for 3-Bromo-4-methyl-2(1H)-pyridinone are not well-documented, its structural features suggest it could be a valuable building block for creating libraries of compounds for screening against various therapeutic targets, such as protein kinases.[2] The bromo and methyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships.

Potential Signaling Pathway Involvement

Given that many pyridinone derivatives are developed as kinase inhibitors, a hypothetical application of 3-Bromo-4-methyl-2(1H)-pyridinone could be as a precursor for a compound that modulates a kinase signaling pathway. The diagram below illustrates a generalized kinase signaling cascade, which could be a potential area of investigation for novel pyridinone-based inhibitors.

G Figure 3: Generalized Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 MAP Kinase Kinase Kinase (e.g., RAF) Adaptor->Kinase1 Kinase2 MAP Kinase Kinase (e.g., MEK) Kinase1->Kinase2 Kinase3 MAP Kinase (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor Pyridinone-based Inhibitor Inhibitor->Kinase2 Inhibition

Caption: A simplified diagram of a generic kinase signaling cascade, a common target for pyridinone-based therapeutics.

Conclusion

This compound (and its tautomer, 3-Bromo-4-methyl-2(1H)-pyridinone) represents a chemical entity with significant potential in the field of drug discovery, largely owing to the well-established biological relevance of the pyridinone scaffold. While detailed, publicly available research on this specific compound is currently sparse, its structure suggests it is a viable candidate for synthetic elaboration and biological screening. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its potential as a modulator of key biological pathways. This guide serves as a foundational resource for researchers interested in pursuing the study of this and related pyridinone derivatives.

References

An In-depth Technical Guide on the Spectral Data of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected and observed spectral data for the compound 3-Bromo-4-methylpyridin-2-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions with established spectroscopic principles. It also includes representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar compounds in research and drug development.

Compound Profile

Compound Name: this compound

Tautomeric Form: This compound exists in equilibrium with its tautomer, 3-bromo-4-methyl-1H-pyridin-2-one. The pyridin-2-one form is generally the major tautomer in solution and the solid state.

Molecular Formula: C₆H₆BrNO

Molecular Weight: 188.02 g/mol

Chemical Structure:

G cluster_0 This compound cluster_1 3-bromo-4-methyl-1H-pyridin-2-one node1 node2 node2 node3 node4 node4

Caption: Tautomeric equilibrium between the "-ol" and "-one" forms.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound, primarily considering its more stable pyridin-2-one tautomer. These predictions are based on established empirical rules and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.3 - 7.5d1HH-6
~ 6.2 - 6.4d1HH-5
~ 2.2 - 2.4s3H-CH₃
~ 12 - 14br s1HN-H

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C=O (C-2)
~ 140 - 145C-6
~ 135 - 140C-4
~ 110 - 115C-5
~ 95 - 100C-3
~ 16 - 18-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2800BroadN-H stretching
~ 1650 - 1680StrongC=O stretching (amide)
~ 1600 - 1620MediumC=C stretching
~ 1450 - 1480MediumC-H bending
~ 1200 - 1250MediumC-N stretching
~ 600 - 700Medium-StrongC-Br stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
187/189~100/~98[M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br/⁸¹Br)
159/161Variable[M-CO]⁺
108Variable[M-Br]⁺
79Variable[C₅H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for a compound like this compound.

NMR Spectroscopy

G prep Sample Preparation ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). tube Transfer to NMR Tube Ensure homogeneity. prep->tube spectrometer Spectrometer Setup Insert sample, lock, and shim. tube->spectrometer acquisition Data Acquisition Acquire ¹H, ¹³C, and desired 2D spectra. spectrometer->acquisition processing Data Processing Fourier transform, phase correction, and baseline correction. acquisition->processing analysis Spectral Analysis Assign peaks and determine structure. processing->analysis

Caption: General workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the signals in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

IR Spectroscopy

G prep Sample Preparation Place a small amount of solid sample on the ATR crystal. pressure Apply Pressure Ensure good contact between the sample and the crystal. prep->pressure background Background Scan Collect a background spectrum of the empty ATR setup. pressure->background sample_scan Sample Scan Collect the infrared spectrum of the sample. background->sample_scan processing Data Processing Automatic background subtraction. sample_scan->processing analysis Spectral Analysis Identify characteristic absorption bands. processing->analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry

G prep Sample Preparation Dissolve a small amount of sample in a volatile solvent (e.g., methanol or acetonitrile). injection Sample Introduction Inject the sample solution into the mass spectrometer (e.g., via direct infusion or LC/GC). prep->injection ionization Ionization Ionize the sample using an appropriate technique (e.g., ESI, APCI, or EI). injection->ionization analysis Mass Analysis Separate the ions based on their mass-to-charge ratio. ionization->analysis detection Detection Detect the separated ions. analysis->detection spectrum Mass Spectrum Generation Generate a plot of ion intensity versus m/z. detection->spectrum

Caption: General workflow for mass spectrometric analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a high-purity volatile solvent such as methanol or acetonitrile.

  • Instrumentation Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the chosen ionization method (e.g., electrospray voltage for ESI, filament current for EI).

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump, or through a chromatographic system like HPLC or GC for mixture analysis and purification.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, pay close attention to the isotopic patterns.

Conclusion

The spectral data presented in this guide, although predictive, provide a solid foundation for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data. Experimental verification of the predicted data is essential for unambiguous structural confirmation and is highly encouraged. This technical guide serves as a valuable resource for scientists and professionals involved in the synthesis, analysis, and application of this and related heterocyclic compounds.

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylpyridin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for 3-Bromo-4-methylpyridin-2-ol in various organic solvents is not extensively available in the public domain. This guide, therefore, provides a comprehensive theoretical framework for understanding its solubility based on its structural characteristics and outlines a detailed experimental protocol for its empirical determination.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and process chemistry.[1] this compound, a substituted pyridinone, presents a unique solubility profile due to its combination of polar and nonpolar functional groups. This technical guide offers a foundational understanding of its predicted solubility behavior and provides a robust, standardized methodology for its quantitative measurement, enabling researchers to generate reliable data for drug discovery and development pipelines.

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent determine the extent of dissolution. The structure of this compound allows for several key interactions:

  • Pyridin-2-ol vs. 2-Hydroxypyridine Tautomerism: This compound exists in equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms. The pyridin-2-ol form, with its hydroxyl group, can act as a hydrogen bond donor and acceptor. The keto form in the pyridinone tautomer has a polar carbonyl group that can act as a hydrogen bond acceptor. This tautomerism significantly influences its interactions with protic and aprotic solvents.

  • Hydrogen Bonding: The presence of the N-H and C=O groups (in the pyridinone form) or the O-H group (in the hydroxypyridine form) allows for strong hydrogen bonding. This suggests a higher affinity for polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Polarity: The bromine atom and the polar ring structure contribute to the overall polarity of the molecule, enhancing its solubility in polar solvents.

  • Nonpolar Character: The methyl group and the aromatic ring introduce some nonpolar character, which may allow for limited solubility in less polar solvents like dichloromethane or ethyl acetate.

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol.

  • Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and isopropanol.

  • Low to Insoluble: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the energy required to break the solute-solute and solvent-solvent interactions is not compensated by the formation of strong solute-solvent interactions.

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise and reliable quantitative data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility and is recommended here.[2][3]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium.[4] Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectroscopy.[5][6]

3.2. Materials and Equipment

  • Solute: this compound (of known purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Scintillation vials or flasks with screw caps

    • Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or drying oven and desiccator for gravimetric analysis)

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

  • Solvent Addition: Add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For added certainty, filter the collected supernatant through a syringe filter appropriate for the solvent used.

  • Quantification:

    • Gravimetric Method: Pipette a precise volume (e.g., 2.0 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.[7] Evaporate the solvent in a drying oven at a temperature below the boiling point of the solute and solvent. Dry the residue to a constant weight.[7] The difference in weight gives the mass of the dissolved solute.

    • UV-Vis Spectroscopy Method: If the compound has a suitable chromophore, create a calibration curve of known concentrations of the compound in the specific solvent.[6] Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

3.4. Data Presentation and Calculation

The solubility can be expressed in various units. All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Solubility of this compound at 25 °C

Solvent Solubility (mg/mL) Solubility (mol/L)
Methanol [Experimental Value] [Calculated Value]
Ethanol [Experimental Value] [Calculated Value]
Acetone [Experimental Value] [Calculated Value]
Ethyl Acetate [Experimental Value] [Calculated Value]
Dichloromethane [Experimental Value] [Calculated Value]
Toluene [Experimental Value] [Calculated Value]

| Hexane | [Experimental Value] | [Calculated Value] |

  • Calculation for Gravimetric Method:

    • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate evaporated in mL)

  • Calculation for UV-Vis Method:

    • Determine the concentration from the calibration curve and account for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Centrifuge to Settle Excess Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6a. Gravimetric Analysis (Evaporation & Weighing) E->F G 6b. Spectroscopic Analysis (e.g., UV-Vis, HPLC) E->G H 7. Calculate Solubility (e.g., mg/mL) F->H G->H

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While a theoretical assessment of this compound's structure provides valuable insight into its likely solubility in organic solvents, empirical determination is indispensable for drug development. The shake-flask method, coupled with a reliable quantification technique, offers a robust pathway to generate the precise data needed for informed decision-making in formulation, process optimization, and preclinical studies. Adherence to a standardized protocol ensures data quality and reproducibility, which are paramount in a research and development setting.

References

Tautomeric Landscape of 3-Bromo-4-methylpyridin-2-one: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric properties of 3-Bromo-4-methylpyridin-2-one. Due to the absence of direct experimental studies on this specific compound, this document synthesizes information from closely related substituted pyridin-2-ones to project its chemical behavior. The principles outlined herein are fundamental to understanding its reactivity, stability, and potential interactions in various chemical and biological systems.

Introduction to Pyridin-2-one Tautomerism

Pyridin-2-one and its derivatives are known to exist as an equilibrium mixture of two principal tautomeric forms: the lactam (keto) form, pyridin-2(1H)-one, and the lactim (enol or hydroxy) form, 2-hydroxypyridine. This prototropic tautomerism is a critical determinant of the molecule's physicochemical properties, including its aromaticity, polarity, and hydrogen bonding capabilities.

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[1][2] Generally, non-polar solvents favor the less polar 2-hydroxypyridine tautomer, whereas polar solvents shift the equilibrium towards the more polar 2-pyridone form.[1][2] Substituents on the pyridine ring also play a significant role in modulating the relative stabilities of the tautomers through electronic and steric effects.[3][4]

Predicted Tautomeric Behavior of 3-Bromo-4-methylpyridin-2-one

For 3-Bromo-4-methylpyridin-2-one, two tautomeric forms are anticipated: 3-Bromo-4-methylpyridin-2(1H)-one (the lactam form) and 3-Bromo-2-hydroxy-4-methylpyridine (the lactim form).

  • 3-Bromo-4-methylpyridin-2(1H)-one (Lactam/Keto Form): This form contains a carbonyl group and an N-H bond. Its higher polarity makes it more stable in polar, protic solvents where it can act as both a hydrogen bond donor and acceptor.

  • 3-Bromo-2-hydroxy-4-methylpyridine (Lactim/Enol Form): This tautomer possesses a hydroxyl group and is considered more aromatic. It is expected to be the predominant form in the gas phase and in non-polar solvents.

Computational studies on analogous chloro-substituted 2-hydroxypyridines suggest that for 3- and 4-substituted isomers, both tautomers can have comparable populations in the gas phase.[5] The presence of a bromine atom at the 3-position and a methyl group at the 4-position will influence the electronic distribution and steric environment of the pyridine ring, thereby affecting the precise equilibrium position.

Quantitative Data (Predictive)

The following table summarizes the predicted solvent-dependent tautomeric equilibrium for 3-Bromo-4-methylpyridin-2-one, based on established trends for pyridin-2-one systems. These values are hypothetical and require experimental verification.

SolventDielectric Constant (ε)Predicted Predominant TautomerPredicted Lactam:Lactim Ratio (KT)
Gas Phase1Lactim< 1
Cyclohexane2.02Lactim~ 1.7
Chloroform4.81Lactam> 1
Ethanol24.55Lactam>> 1
Water80.1Lactam>> 1

Data for KT are extrapolated from studies on 2-hydroxypyridine.[6]

Experimental Protocols for Tautomerism Analysis

The tautomeric equilibrium of 3-Bromo-4-methylpyridin-2-one can be quantitatively assessed using various spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and quantification of tautomers in solution.

Protocol:

  • Sample Preparation: Prepare solutions of 3-Bromo-4-methylpyridin-2-one of known concentration (e.g., 10-20 mM) in a range of deuterated solvents with varying polarities (e.g., cyclohexane-d12, CDCl3, ethanol-d6, D2O).

  • Data Acquisition: Record high-resolution 1H NMR spectra for each sample at a constant temperature (e.g., 298 K). If necessary, 13C and 15N NMR can provide further structural confirmation.

  • Spectral Analysis: Identify distinct sets of signals corresponding to the lactam and lactim forms. The chemical shifts of the ring protons and the presence of either an N-H or an O-H proton signal are key indicators.

  • Quantification: Determine the ratio of the two tautomers by integrating the well-resolved signals corresponding to each form. The equilibrium constant (KT = [Lactam]/[Lactim]) can then be calculated.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to study the tautomeric equilibrium by observing shifts in the absorption maxima, as the two tautomers will possess different electronic transitions.

Protocol:

  • Sample Preparation: Prepare a series of dilute solutions of the compound in solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: Deconvolute the overlapping absorption bands corresponding to the lactam and lactim tautomers. The lactam form typically absorbs at a longer wavelength than the lactim form.

  • Equilibrium Constant Determination: The relative concentrations of the two tautomers, and thus the equilibrium constant, can be determined from the intensities of their respective absorption bands, provided their molar absorptivities are known or can be estimated.

Computational Chemistry

Quantum mechanical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

Protocol:

  • Structure Optimization: Build the 3D structures of both the lactam and lactim tautomers. Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to predict the tautomeric equilibrium in solution.

  • Spectra Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Visualizing the Tautomeric Equilibrium

The tautomeric equilibrium of 3-Bromo-4-methylpyridin-2-one is depicted in the following diagram.

Note: The DOT script above is a template. For actual rendering, the IMG SRC placeholders would need to be replaced with URLs to images of the chemical structures. Since I cannot generate and host images, I'm providing a text-based representation of the diagram's intent. Below is a DOT script that generates a simplified structural representation.

Tautomerism_Equilibrium Tautomer1 3-Bromo-2-hydroxy-4-methylpyridine (Lactim Form) Tautomer2 3-Bromo-4-methylpyridin-2(1H)-one (Lactam Form) Tautomer1->Tautomer2 Solvent Dependent Tautomer_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Data Synthesis & Interpretation NMR NMR Spectroscopy (1H, 13C, 15N) Quantification Quantification of Tautomer Ratios NMR->Quantification UV_Vis UV-Vis Spectroscopy UV_Vis->Quantification Solvent_Screen Solvent Screen (Polar & Non-polar) Solvent_Screen->NMR Solvent_Screen->UV_Vis DFT DFT Calculations (B3LYP/6-311++G(d,p)) Solvation_Model Continuum Solvation Model (PCM) DFT->Solvation_Model Equilibrium_Constant Determination of KT Solvation_Model->Equilibrium_Constant Quantification->Equilibrium_Constant Structure_Property Structure-Property Relationship Equilibrium_Constant->Structure_Property

References

discovery and history of substituted pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Substituted Pyridinols

For researchers, scientists, and drug development professionals, the pyridine ring is a foundational scaffold in medicinal chemistry. Its hydroxylated derivatives, the substituted pyridinols (hydroxypyridines), are of particular importance due to their versatile reactivity and significant biological activities. These compounds exist in tautomeric equilibrium with their corresponding pyridone forms, a feature that influences their chemical properties and biological interactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of substituted pyridinols, with a focus on detailed experimental protocols and their roles as modulators of key signaling pathways.

Historical Perspective and Key Discoveries

The chemistry of pyridinols is intrinsically linked to the broader history of pyridine itself. While impure pyridine was first isolated from bone oil in the mid-19th century, the systematic synthesis of its derivatives began with Arthur Rudolf Hantzsch in 1881.[1][2] His multicomponent reaction, the Hantzsch Pyridine Synthesis, provided a versatile method for creating substituted dihydropyridines, which could then be oxidized to the aromatic pyridine core.[1][3] This breakthrough opened the door for extensive exploration of the pyridine scaffold.

The specific discovery of hydroxypyridines followed in the late 19th and early 20th centuries as chemists began to explore the functionalization of the stable pyridine ring.[4][5] Early methods were often harsh and low-yielding. For instance, the preparation of 3-hydroxypyridine involved the fusion of potassium or sodium salts of 3-pyridinesulfonic acid at very high temperatures or the hydrolysis of these salts under high pressure and temperature.[6][7] These processes were challenging to scale and had limited commercial viability, driving the search for more efficient and practical synthetic routes.[6] The development of methods starting from more accessible precursors in the mid-20th century and beyond has made these valuable intermediates widely available for research and industrial applications.

Synthetic Methodologies and Experimental Protocols

The synthesis of pyridinols can be broadly categorized by the position of the hydroxyl group. Due to the distinct electronic properties of the 2-, 3-, and 4-positions on the pyridine ring, different strategies are required for their efficient synthesis.

Synthesis of 2-Hydroxypyridine (2-Pyridone)

2-Hydroxypyridine predominantly exists as its pyridone tautomer. A common laboratory synthesis involves the hydrolysis of 2-chloropyridine.

Detailed Experimental Protocol: Hydrolysis of 2-Chloropyridine

This protocol is adapted from methods involving the reaction of 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol to facilitate the reaction.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 600 mL of tertiary amyl alcohol and 330 g (approx. 5.3 moles) of potassium hydroxide (90%).

  • Heating: Heat the mixture to reflux (approximately 118 °C) with stirring until the potassium hydroxide is substantially dissolved.

  • Addition of Substrate: Add 227 g (2.0 moles) of 2-chloropyridine dropwise over a period of 1.5 hours. The reaction is exothermic, and the temperature may drop to around 105 °C during the addition.

  • Reflux: Continue to reflux the mixture for 24 hours to ensure the reaction goes to completion.

  • Solvent Removal: After the reflux period, arrange the apparatus for distillation and distill off the tertiary amyl alcohol.

  • Workup: Cool the residue and dissolve it in 1 liter of water. Acidify the aqueous solution to a pH of approximately 7.0 by the slow addition of concentrated hydrochloric acid.

  • Extraction: Extract the neutralized solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (4 x 250 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-pyridone can be further purified by recrystallization from a solvent like benzene or by vacuum distillation.

experimental_workflow_2_pyridone cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Mix: - 2-Chloropyridine - KOH - t-Amyl Alcohol reflux_setup Heat to Reflux (~118 °C) reagents->reflux_setup reflux_24h Reflux for 24h reflux_setup->reflux_24h distill Distill off t-Amyl Alcohol reflux_24h->distill neutralize Dissolve in H2O Neutralize with HCl distill->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify extract->purify product 2-Hydroxypyridine (2-Pyridone) purify->product

Caption: Experimental workflow for the synthesis of 2-pyridone.
Synthesis of 3-Hydroxypyridine

A modern and efficient method for synthesizing 3-hydroxypyridine utilizes furfurylamine as a readily available starting material, which undergoes an oxidative ring expansion. [4, 6]

Detailed Experimental Protocol: From Furfurylamine [4, 6]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, prepare a solution of hydrochloric acid by mixing concentrated HCl and water to achieve the desired concentration. Cool the flask in an ice-salt bath to 0 °C.

  • Addition of Amine: Slowly add furfurylamine to the cooled acid solution while maintaining the temperature between 0-5 °C. The molar ratio of furfurylamine to HCl should be 1:5.

  • Addition of Oxidant: Add 30% hydrogen peroxide (H₂O₂) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. The optimal molar ratio of furfurylamine to H₂O₂ is 1:1.1.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (100-105 °C) for 30 minutes.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it to a pH of 7-8 using a concentrated sodium hydroxide or ammonium hydroxide solution.

  • Extraction: Extract the neutralized aqueous solution with a suitable organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 3-hydroxypyridine. This method can achieve a yield of around 76% with high purity. [4, 6]

experimental_workflow_3_hydroxypyridine cluster_setup Reaction Setup cluster_reaction Oxidative Ring Expansion cluster_workup Workup & Purification start_materials Furfurylamine + HCl (1:5 molar ratio) cooling Cool to 0-5 °C start_materials->cooling add_h2o2 Add H₂O₂ dropwise (0-5 °C) cooling->add_h2o2 reflux Reflux at 100-105 °C (30 min) add_h2o2->reflux neutralize Cool & Neutralize (pH 7-8) reflux->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify extract->purify product 3-Hydroxypyridine purify->product

Caption: Experimental workflow for the synthesis of 3-hydroxypyridine.
Synthesis of 4-Hydroxypyridine

One of the most efficient and high-yielding methods for preparing 4-hydroxypyridine involves the diazotization of 4-aminopyridine, followed by hydrolysis of the diazonium salt. [2]

Detailed Experimental Protocol: From 4-Aminopyridine [2]

  • Preparation of Diazonium Solution:

    • In a 1000 mL three-necked flask, add 400 mL of water.

    • Slowly add 140 mL of 98% concentrated sulfuric acid while cooling to maintain a temperature of 20-40 °C.

    • Cool the solution to 0-20 °C and add 95 g (approx. 1.0 mole) of 99% 4-aminopyridine.

    • Slowly add 150.8 g of butyl nitrite over approximately 120 minutes, strictly controlling the temperature to remain in the 0-20 °C range.

  • Hydrolysis and Neutralization:

    • Transfer the diazonium solution to a larger flask and dilute with 2000 mL of water.

    • Add a barium hydroxide solution to neutralize the acid. Control the reaction temperature at 30-60 °C until the pH of the solution reaches 7.5-8.

    • Introduce carbon dioxide gas to precipitate excess barium hydroxide as barium carbonate until the pH is ~6.

  • Purification:

    • Filter the mixture to remove the barium salts and wash the filter cake.

    • To the resulting filtrate (crude 4-hydroxypyridine solution), add activated carbon and methanol for decolorization and purification.

    • After stirring and filtering off the activated carbon, the product is isolated by vacuum distillation of the solvent. This process can achieve a yield of approximately 92% with a purity of over 99%. [2]

experimental_workflow_4_hydroxypyridine cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification reagents 4-Aminopyridine in H₂SO₄(aq) add_nitrite Add Butyl Nitrite (0-20 °C) reagents->add_nitrite hydrolyze Dilute & Neutralize with Ba(OH)₂ (pH 7.5-8) add_nitrite->hydrolyze precipitate Precipitate excess Ba²⁺ with CO₂ hydrolyze->precipitate filter Filter Barium Salts precipitate->filter purify Decolorize & Isolate via Vacuum Distillation filter->purify product 4-Hydroxypyridine purify->product

Caption: Experimental workflow for the synthesis of 4-hydroxypyridine.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. The following table summarizes and compares various methods for the synthesis of the three pyridinol isomers.

Target CompoundStarting Material(s)Key Reagents/ConditionsReported YieldAdvantagesDisadvantages
2-Hydroxypyridine 2-ChloropyridineKOH, tertiary alcohol, refluxModerate to GoodUtilizes common starting material.Long reaction time (24h).
Pyridine N-OxideAcetic anhydride, heatFairAvoids halogenated precursors.Requires preparation of N-oxide.
3-Hydroxypyridine FurfurylamineH₂O₂, HCl, reflux~76% [4, 6]High yield, uses renewable feedstock.Requires careful temperature control.
3-Pyridinesulfonic AcidNaOH/KOH, H₂O, pressure (240-260°C)79-84% [13]High yield.Requires high pressure/temperature.
4-Hydroxypyridine 4-AminopyridineH₂SO₄, Butyl nitrite, Ba(OH)₂~92% [2]Excellent yield and purity.Multi-step workup.
4-ChloropyridineAlkaline conditions, then acidificationLowerDirect conversion.Lower yields due to side products. [2]
Pyridine-4-boronic acidCuSO₄, Ellagic acid, Methanol, 60°C~76% [9]Green chemistry approach.Requires specialized boronic acid.

Biological Significance and Signaling Pathways

Substituted pyridinols and their pyridone tautomers are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities. [19] They serve as key components in drugs targeting cancer, inflammation, and central nervous system disorders. [26, 27, 31] Their ability to act as hydrogen bond donors and acceptors makes them effective mimics for biological recognition motifs.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. [2, 4] Overactivation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Substituted pyridinones have been developed as potent and selective inhibitors of p38α kinase. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets and thereby blocking the inflammatory cascade.

p38_pathway ext_stimuli Environmental Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) mkkk MAPKKK (e.g., TAK1, ASK1) ext_stimuli->mkkk mkk MAPKK (MKK3, MKK6) mkkk->mkk p38 p38 MAPK mkk->p38 downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2) p38->transcription_factors inhibitor Substituted Pyridinone Inhibitor inhibitor->p38 cellular_response Inflammatory Gene Expression Cytokine Production Apoptosis downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: p38 MAPK signaling pathway and the site of pyridinone inhibition.
Inhibition of TBK1/IKKε Kinases

The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, have emerged as crucial links between inflammation, obesity, and metabolic diseases. [7, 8] In obese individuals, chronic inflammation leads to the induction of TBK1 and IKKε in adipose tissue and the liver. [9] These kinases phosphorylate downstream targets that suppress energy expenditure and promote energy storage, thus exacerbating metabolic dysfunction. [7] Small molecule inhibitors, such as the substituted pyridine derivative Amlexanox, have been shown to inhibit TBK1/IKKε, leading to increased energy expenditure, weight loss, and improved insulin sensitivity in preclinical models. [8, 9]

tbk1_pathway obesity Obesity-Induced Inflammation (TNF-α) nfkb NF-κB Activation obesity->nfkb tbk1_ikke TBK1 / IKKε (Increased Expression & Activity) nfkb->tbk1_ikke Upregulates downstream_targets Downstream Targets (e.g., PDE3B, AMPK) tbk1_ikke->downstream_targets Phosphorylates inhibitor Substituted Pyridinol Inhibitor (e.g., Amlexanox) inhibitor->tbk1_ikke therapeutic_outcome ↑ Energy Expenditure Improved Insulin Sensitivity Weight Loss inhibitor->therapeutic_outcome metabolic_outcome ↓ Lipolysis ↓ Thermogenesis ↓ Energy Expenditure (Energy Storage) downstream_targets->metabolic_outcome

References

Theoretical Exploration of 3-Bromo-4-methylpyridin-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of direct experimental and theoretical studies on 3-Bromo-4-methylpyridin-2-ol, this technical guide has been compiled using data from structurally related compounds, predictive modeling principles, and established theoretical chemistry methodologies. All quantitative data presented herein should be considered predictive and requires experimental validation.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridin-2-one scaffold is a common motif in a variety of biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring suggests a unique electronic and steric profile that could be exploited for the design of novel therapeutic agents. This document provides a comprehensive theoretical overview of this compound, including its physicochemical properties, proposed synthesis, theoretical spectroscopic data, and potential biological relevance.

Physicochemical and Structural Properties

The fundamental properties of this compound are presented below. Much of this data is predicted due to the absence of extensive experimental characterization.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₆BrNOPubChem
Molecular Weight187.02 g/mol Calculated
XlogP1.0PubChem (Predicted)
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors2Calculated
TautomerismExists in equilibrium with 3-Bromo-4-methyl-2-hydroxypyridine[4][5]
Tautomerism

A critical aspect of the chemistry of this compound is its existence as a tautomer of 3-Bromo-4-methyl-2-hydroxypyridine. The equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms is influenced by the solvent and the electronic nature of the substituents.[6] Theoretical studies on 2-pyridone have shown that the pyridone tautomer is generally more stable, and this preference can be modulated by the surrounding medium.[4][5]

tautomerism cluster_0 This compound (Lactam) cluster_1 3-Bromo-4-methyl-2-hydroxypyridine (Lactim) pyridin-2-ol 2-hydroxypyridine pyridin-2-ol->2-hydroxypyridine Equilibrium synthesis_pathway 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 4-Methyl-3-aminopyridine 4-Methyl-3-aminopyridine 4-Methyl-3-nitropyridine->4-Methyl-3-aminopyridine Reduction (e.g., H2, Pd/C) 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methyl-3-aminopyridine->3-Bromo-4-methylpyridine Diazotization (NaNO2, HBr), Sandmeyer Reaction This compound This compound 3-Bromo-4-methylpyridine->this compound Oxidation/Hydroxylation dft_workflow Input_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis FMO_Analysis Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) Geometry_Optimization->FMO_Analysis MEP_Mapping Molecular Electrostatic Potential (MEP) Mapping Geometry_Optimization->MEP_Mapping Output_Data Predicted Properties: - Optimized Geometry - Vibrational Frequencies - HOMO/LUMO Energies - Reactivity Sites Frequency_Analysis->Output_Data FMO_Analysis->Output_Data MEP_Mapping->Output_Data pde4_pathway ATP ATP cAMP cAMP ATP->cAMP AC AC Adenylate Cyclase AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A cAMP->PKA PDE4 Phosphodiesterase 4 Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Downregulation Target_Molecule This compound (Potential Inhibitor) Target_Molecule->PDE4 Inhibition

References

The Emerging Therapeutic Potential of Brominated Pyridinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of bromine atoms onto the pyridinol framework can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced biological activity. This technical guide provides an in-depth overview of the burgeoning research into the biological activities of brominated pyridinols, with a particular focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Brominated Pyridinols

Brominated pyridinols have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted and include the inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer efficacy of selected brominated pyridinols and related brominated pyridine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine-derived VEGFR-2 Inhibitor 10HepG24.25[1]
Pyridine-derived VEGFR-2 Inhibitor 10MCF-76.08[1]
Pyridine-derived VEGFR-2 Inhibitor 8HepG24.34[1]
Pyridine-derived VEGFR-2 Inhibitor 8MCF-710.29[1]
Pyridine-derived VEGFR-2 Inhibitor 9HepG24.68[1]
Pyridine-derived VEGFR-2 Inhibitor 9MCF-711.06[1]
Pyridine-derived VEGFR-2 Inhibitor 15HepG26.37[1]
Pyridine-derived VEGFR-2 Inhibitor 15MCF-712.83[1]
3-cyano-6-naphthylpyridine derivative 11dPC3 (Prostate)N/APotent cytotoxic activity at nanomolar level[2]
3-cyano-6-naphthylpyridine derivative 11dDU145 (Prostate)N/APotent cytotoxic activity at nanomolar level[2]
3-cyano-6-naphthylpyridine derivative 11dMCF-7 (Breast)N/APotent cytotoxic activity at nanomolar level[2]
3-cyano-6-naphthylpyridine derivative 11dMDA-MB435 (Breast)N/APotent cytotoxic activity at nanomolar level[2]
Inhibition of VEGFR-2 Signaling Pathway

A key mechanism underlying the anticancer activity of some brominated pyridinol derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][4][5] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][6][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates SRC SRC VEGFR2->SRC Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT SRC->PI3K RAF RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis BrominatedPyridinol Brominated Pyridinol BrominatedPyridinol->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by brominated pyridinols.

Antimicrobial Activity of Brominated Pyridinols

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated pyridinols have shown promising activity against a range of bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated pyridinol derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Pyridine and thienopyridine derivative 12aE. coli19.5[8]
Pyridine and thienopyridine derivative 12aB. mycoides< 4.8[8]
Pyridine and thienopyridine derivative 12aC. albicans< 4.8[8]
Pyridine and thienopyridine derivative 15E. coli> 4.8[8]
Pyridine and thienopyridine derivative 15B. mycoides9.8[8]
Pyridine and thienopyridine derivative 15C. albicans39[8]
N-alkylated pyridine salt 66S. aureus56 ± 0.5% inhibition at 100 µg/mL[9]
N-alkylated pyridine salt 66E. coli55 ± 0.5% inhibition at 100 µg/mL[9]

Experimental Protocols

Synthesis of Brominated Pyridinols

A general method for the synthesis of brominated pyridines involves the diazotization of aminopyridines in the presence of hydrobromic acid and bromine.[10] For example, 2-bromopyridine can be synthesized from 2-aminopyridine.[10] Another approach involves the direct bromination of pyridinethiones using bromine in acetic acid.[11] The synthesis of more complex derivatives often involves multi-step reactions starting from commercially available precursors.[11][12]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow cluster_reagents Reagents & Conditions Start Starting Material (e.g., Aminopyridine) Intermediate Intermediate (e.g., Diazonium Salt) Start->Intermediate Diazotization Product Brominated Pyridinol Intermediate->Product Bromination Reagent2 Purification Product->Reagent2 Purification Reagent1 HBr, Br2, NaNO2 Reagent1->Intermediate

A generalized workflow for the synthesis of brominated pyridinols.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated pyridinol compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][13][14]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the brominated pyridinol compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of brominated pyridinols is highly dependent on their chemical structure. SAR studies help in understanding the influence of different substituents and their positions on the pyridine ring.

  • Anticancer Activity: For pyridine derivatives, the presence and position of electron-donating groups like -OH and -OCH3, as well as -C=O and -NH2 groups, have been shown to enhance antiproliferative activity.[13][15][16] Conversely, the presence of bulky groups or halogen atoms can sometimes decrease activity.[13][15][16] However, for some classes of compounds, halogenation is crucial for potent activity.[17]

  • Antimicrobial Activity: The antimicrobial activity of pyridinium bromides is influenced by factors such as the nature of the substituent on the nitrogen atom and the overall lipophilicity of the molecule. A quantitative structure-activity relationship (QSAR) study of pyridinium bromides indicated that surface area is a key descriptor for their antimicrobial activity.[18]

Conclusion

Brominated pyridinols represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide highlight the potent biological activities of these molecules and provide a foundation for further research. Future studies should focus on optimizing the lead compounds through SAR-guided medicinal chemistry efforts, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space is warranted to unlock the full therapeutic potential of brominated pyridinols.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methylpyridin-2-ol: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-methylpyridin-2-ol, a key intermediate in pharmaceutical and agrochemical research. The document details the primary starting materials, outlines experimental protocols for key transformations, and presents quantitative data to support the described methodologies. Visual diagrams of the synthetic routes are included to facilitate a clear understanding of the chemical processes involved.

Introduction

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its structure, featuring a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring, offers multiple points for further functionalization, making it a valuable building block for the construction of more complex molecules with potential biological activity. The efficient synthesis of this compound is therefore of critical importance. The most direct and common strategy for the synthesis of this compound involves a two-step process: the synthesis of the precursor 4-methylpyridin-2-ol, followed by its regioselective bromination.

Synthesis of the Key Precursor: 4-Methylpyridin-2-ol

The primary starting material for the synthesis of this compound is 4-methylpyridin-2-ol, which exists in tautomeric equilibrium with 4-methyl-2(1H)-pyridone. Several synthetic routes to this precursor have been reported, with the cyclization of a β-dicarbonyl compound with a nitrogen source being a common strategy.

One established method involves the reaction of ethyl acetoacetate with cyanoacetamide. This approach, while leading to a substituted pyridone, provides a foundational methodology for constructing the pyridin-2-one core.

Another effective, high-yield synthesis starts from the readily available dehydroacetic acid. This method proceeds via a two-step sequence involving the formation of a pyran-2-one intermediate followed by amination to the desired pyridin-2-one.

Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one from Dehydroacetic Acid

A reliable method for preparing a closely related analogue, which can be adapted, starts from dehydroacetic acid. The process involves an initial acid-catalyzed hydrolysis and decarboxylation to form 4-hydroxy-6-methyl-2H-pyran-2-one, which is then converted to the corresponding pyridin-2-one upon treatment with aqueous ammonium hydroxide.[1]

Experimental Protocol:

  • Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one. A mixture of dehydroacetic acid and concentrated sulfuric acid is heated. The resulting product is precipitated by pouring the reaction mixture into ice water and collected by filtration.

  • Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one. The pyran-2-one intermediate is then reacted with aqueous ammonium hydroxide to yield the desired pyridin-2-one.[1]

Quantitative Data:

Reaction StepStarting MaterialReagentsProductYield
Hydrolysis of Dehydroacetic AcidDehydroacetic acidH₂SO₄4-hydroxy-6-methyl-2H-pyran-2-one86%
Amination of Pyran-2-one4-hydroxy-6-methyl-2H-pyran-2-oneaq. NH₄OH4-hydroxy-6-methylpyridin-2(1H)-one80%

Regioselective Bromination of 4-Methylpyridin-2-ol

The second crucial step is the regioselective bromination of 4-methylpyridin-2-ol at the 3-position. The pyridin-2-one ring is an electron-rich system, making it susceptible to electrophilic substitution. However, controlling the position of bromination is key to avoiding the formation of undesired isomers, such as the 5-bromo or di-brominated products.

Common brominating agents for such systems include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can significantly influence the regioselectivity and yield of the desired 3-bromo product.

Bromination using Molecular Bromine

Studies on the bromination of the parent 4-pyridone have shown that the reaction with molecular bromine in an aqueous buffered solution can yield the 3-bromo derivative. However, the formation of the 3,5-dibromo-4-pyridone as a significant byproduct is a challenge.[2] Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the mono-brominated product.

Experimental Protocol (Adapted from 4-pyridone bromination):

A solution of bromine in aqueous potassium bromide is slowly added to a buffered solution of 4-methylpyridin-2-ol at a controlled pH. The product mixture, containing both mono- and di-brominated species, is then separated and purified.

Quantitative Data for a Related System (Bromination of 4-pyridone): [2]

ProductYield
3-Bromo-4-pyridone28%
3,5-Dibromo-4-pyridone26.2%

This data highlights the challenge of selectivity in the bromination of pyridone systems.

Synthetic Pathways and Workflows

The overall synthetic strategy can be visualized as a two-stage process. The first stage focuses on the construction of the 4-methylpyridin-2-ol core, while the second stage involves the selective introduction of the bromine atom at the 3-position.

Synthesis_Pathway cluster_0 Synthesis of 4-Methylpyridin-2-ol cluster_1 Bromination Dehydroacetic Acid Dehydroacetic Acid Pyran-2-one Intermediate Pyran-2-one Intermediate Dehydroacetic Acid->Pyran-2-one Intermediate H₂SO₄, heat 4-Methylpyridin-2-ol 4-Methylpyridin-2-ol Pyran-2-one Intermediate->4-Methylpyridin-2-ol aq. NH₄OH This compound This compound 4-Methylpyridin-2-ol->this compound Br₂ or NBS

Synthetic pathway to this compound.

The experimental workflow for a typical synthesis would involve the sequential execution of these steps, with appropriate purification and characterization of intermediates.

Experimental_Workflow start Start step1 Synthesize 4-Methylpyridin-2-ol start->step1 purify1 Purify Intermediate step1->purify1 char1 Characterize Intermediate (NMR, MS, etc.) purify1->char1 step2 Brominate 4-Methylpyridin-2-ol char1->step2 purify2 Purify Final Product step2->purify2 char2 Characterize Final Product (NMR, MS, Elemental Analysis) purify2->char2 end End char2->end

General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the preparation of the 4-methylpyridin-2-ol precursor followed by a regioselective bromination. While established methods for the synthesis of the pyridin-2-one core exist, the key challenge lies in achieving high regioselectivity during the bromination step to minimize the formation of byproducts. Further optimization of the bromination conditions, potentially exploring different brominating agents, solvents, and catalysts, is a critical area for research to improve the overall efficiency of this synthetic route. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to undertake the synthesis of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-methylpyridin-2-ol from 3-bromo-4-methylpyridine. The synthesis is a two-step process involving the N-oxidation of the starting material followed by a rearrangement reaction. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing a clear pathway to this valuable pyridin-2-ol derivative.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the bromine atom, a methyl group, and a hydroxyl group on the pyridine ring offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis from the readily available 3-bromo-4-methylpyridine proceeds through a robust and well-established chemical transformation.

The overall synthetic pathway involves two key steps:

  • N-Oxidation: The nitrogen atom of the pyridine ring in 3-bromo-4-methylpyridine is oxidized to form the corresponding N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid.

  • Rearrangement: The intermediate N-oxide undergoes a rearrangement upon heating with acetic anhydride to yield the desired this compound.

This document provides detailed protocols for both steps, along with the necessary information for characterization of the intermediate and final product.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Melting Point (°C)
3-Bromo-4-methylpyridineC₆H₆BrN172.02Liquid199-200Not Applicable
3-Bromo-4-methylpyridine-N-oxideC₆H₆BrNO188.02SolidNot DeterminedNot Determined
This compoundC₆H₆BrNO188.02SolidNot DeterminedNot Determined

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylpyridine-N-oxide

This protocol is based on general procedures for the N-oxidation of substituted pyridines.

Materials:

  • 3-Bromo-4-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methylpyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to quench the excess peroxy acid.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-bromo-4-methylpyridine-N-oxide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Characterization of 3-Bromo-4-methylpyridine-N-oxide:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons and the methyl group, which will be different from the starting material due to the N-oxide functionality.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the rearrangement of pyridine-N-oxides to 2-pyridones.

Materials:

  • 3-Bromo-4-methylpyridine-N-oxide

  • Acetic anhydride

  • Heating mantle or oil bath

  • Reflux condenser

  • Sodium hydroxide solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 1 M)

  • Büchner funnel and filter paper

Procedure:

  • Place 3-bromo-4-methylpyridine-N-oxide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of acetic anhydride (e.g., 5-10 eq).

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench the excess acetic anhydride by the slow addition of water.

  • Remove the acetic acid and water under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Alternatively, the product can be precipitated by adjusting the pH of the aqueous solution. Neutralize the acidic solution with a sodium hydroxide solution and then acidify with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Experimental Workflow

SynthesisWorkflow Start 3-Bromo-4-methylpyridine N_Oxidation N-Oxidation Start->N_Oxidation m-CPBA or H₂O₂/AcOH Intermediate 3-Bromo-4-methylpyridine-N-oxide N_Oxidation->Intermediate Rearrangement Rearrangement Intermediate->Rearrangement Acetic Anhydride, Heat Product This compound Rearrangement->Product Purification Purification Product->Purification Recrystallization/ Column Chromatography FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Signaling Pathway (Reaction Mechanism)

ReactionMechanism cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Rearrangement Pyridine 3-Bromo-4-methylpyridine N_Oxide 3-Bromo-4-methylpyridine-N-oxide Pyridine->N_Oxide Oxidation Oxidant Peroxy Acid (e.g., m-CPBA) Oxidant->N_Oxide N_Oxide2 3-Bromo-4-methylpyridine-N-oxide Activated_Intermediate O-Acylated Intermediate N_Oxide2->Activated_Intermediate Acylation Ac2O Acetic Anhydride Ac2O->Activated_Intermediate Rearranged_Intermediate Acetoxypyridine Intermediate Activated_Intermediate->Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Pyridone This compound Rearranged_Intermediate->Pyridone Hydrolysis

Caption: Reaction mechanism for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylpyridin-2-ol, also known as 3-bromo-4-methyl-2(1H)-pyridone, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyridinone core with bromine and methyl substituents, allows for diverse functionalization, making it a key intermediate in the synthesis of various biologically active compounds. This document provides a detailed overview of the reaction mechanism for its formation and a comprehensive experimental protocol for its synthesis.

Reaction Mechanism: Electrophilic Aromatic Substitution

The formation of this compound is achieved through the electrophilic bromination of 4-methylpyridin-2-ol. The reaction proceeds via an electrophilic aromatic substitution mechanism. 4-Methylpyridin-2-ol exists in a tautomeric equilibrium with its pyridone form, 4-methyl-2(1H)-pyridone. The pyridone tautomer is electron-rich and therefore highly activated towards electrophilic attack.

The key steps of the mechanism are:

  • Tautomerization: 4-methylpyridin-2-ol is in equilibrium with the more nucleophilic 4-methyl-2(1H)-pyridone tautomer.

  • Formation of the Electrophile: A brominating agent, such as N-Bromosuccinimide (NBS), provides an electrophilic bromine source. In the presence of an acid catalyst, NBS can be protonated, further increasing the electrophilicity of the bromine atom.

  • Nucleophilic Attack: The electron-rich pyridone ring attacks the electrophilic bromine atom. The hydroxyl group at the 2-position is an activating, ortho-, para-director. In this case, the bromine is directed to the 3-position (ortho to the hydroxyl group).

  • Deprotonation/Rearomatization: A base removes a proton from the intermediate sigma complex, leading to the restoration of the aromaticity of the ring and the formation of the final product, this compound.

Quantitative Data Summary

ParameterValueReference
Starting Material4-methylpyridin-2-olInferred from general chemical principles
Brominating AgentN-Bromosuccinimide (NBS)[1][2]
Product3-Bromo-4-methyl-2-(1H)-pyridinone[3]
Purity95% (Commercially available)[3]

Experimental Protocol

This protocol describes a general method for the bromination of 4-methylpyridin-2-ol using N-Bromosuccinimide (NBS).

Materials:

  • 4-methylpyridin-2-ol

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (catalytic amount)

  • Water (deionized)

  • Sodium sulfite solution (saturated)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylpyridin-2-ol (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.05 eq) in one portion. Add a catalytic amount of hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary, but is typically in the range of a few hours.

  • Quenching: Upon completion of the reaction (as indicated by TLC), add water to the reaction mixture to precipitate the crude product.

  • Work-up:

    • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • To remove any unreacted bromine, wash the filtrate with a saturated sodium sulfite solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Reaction_Mechanism cluster_tautomerization Tautomerization cluster_bromination Electrophilic Bromination 4_methylpyridin_2_ol 4-Methylpyridin-2-ol 4_methyl_2_pyridone 4-Methyl-2(1H)-pyridone 4_methylpyridin_2_ol->4_methyl_2_pyridone Equilibrium Sigma_Complex Sigma Complex (intermediate) 4_methyl_2_pyridone->Sigma_Complex + NBS (Br+) Product This compound Sigma_Complex->Product - H+

Caption: Reaction mechanism for the formation of this compound.

Experimental_Workflow Start Start: Dissolve 4-methylpyridin-2-ol in Acetonitrile Add_Reagents Add NBS and cat. HCl Start->Add_Reagents React Stir at Room Temperature (Monitor by TLC) Add_Reagents->React Quench Add Water to Precipitate React->Quench Workup Filter and Wash Solid Quench->Workup Purification Recrystallize Workup->Purification End End: Pure this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: 3-Bromo-4-methylpyridin-2-ol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-methylpyridin-2-ol as a key intermediate in the synthesis of high-value organic molecules. This versatile building block is particularly significant in the development of pharmaceutical agents, including phosphodiesterase type 4 (PDE4) inhibitors and proton pump inhibitors (PPIs).[1]

Overview of Applications

This compound, which exists in tautomeric equilibrium with 3-bromo-4-methyl-2-pyridone, offers two reactive sites for chemical modification: the bromine-substituted carbon on the pyridine ring and the hydroxyl/oxo group. The pyridine scaffold itself is a common motif in medicinal chemistry. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality is crucial for the synthesis of complex molecular architectures.[1]

Key therapeutic areas:

  • Inflammatory Diseases: As a precursor to potent and selective phosphodiesterase type 4 (PDE4) inhibitors for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[2][3]

  • Gastrointestinal Disorders: As a building block in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to manage acid-related conditions.

  • Agrochemicals and Specialty Chemicals: The reactive nature of this intermediate also makes it valuable in the synthesis of modern agrochemicals and specialty dyes.

Physicochemical Properties

A summary of the key physicochemical properties of the related compound, 3-Bromo-4-methylpyridine, is presented below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 3430-22-6
Molecular Formula C₆H₆BrN
Molecular Weight 172.02 g/mol
Appearance Colorless to light yellow transparent liquid
Boiling Point 199-200 °C
Density ~1.549 g/mL at 25 °C
Refractive Index ~1.56

Note: Data for the closely related 3-Bromo-4-methylpyridine.[1]

Key Synthetic Applications and Protocols

The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming C-C bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction enables the coupling of the 3-bromo position of the pyridine ring with a variety of organoboron compounds, such as arylboronic acids, to construct biaryl structures. This is a foundational step in the synthesis of many PDE4 inhibitors.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

Considerations for the Hydroxyl Group:

The acidic proton of the 2-ol group can potentially interfere with the catalytic cycle. It may be necessary to protect the hydroxyl group prior to the coupling reaction, for example, as a benzyl or silyl ether. The protecting group can then be removed in a subsequent step.

Data Presentation: Representative Yields for Suzuki Coupling of Bromo-pyridines

The following table summarizes representative yields for the Suzuki coupling of a related compound, 2-Bromo-4-methylpyridine, with various boronic acids to illustrate the expected efficiency of the reaction.

Boronic Acid PartnerProductRepresentative Yield (%)
Phenylboronic acid4-Methyl-2-phenylpyridineOptimized yields can be high
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methylpyridineHigh yields expected
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-methylpyridineGood to high yields expected
3-Thienylboronic acid4-Methyl-2-(thiophen-3-yl)pyridine73% (representative)[4]

Note: Yields are representative and can vary based on specific reaction conditions.[4]

Visualizing Synthetic and Biological Pathways

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify (Column Chromatography) extract->purify product Isolated Product purify->product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to Inflammation Suppression of Inflammatory Mediators PKA->Inflammation Leads to Inhibitor PDE4 Inhibitor (Synthesized from Intermediate) Inhibitor->PDE4 Inhibits

Mechanism of action for a PDE4 inhibitor.
Signaling Pathway: Proton Pump (H+/K+ ATPase) Inhibition

Proton Pump Inhibitors (PPIs) act by irreversibly blocking the H+/K+ ATPase enzyme system (the "proton pump") in gastric parietal cells, which is the final step in gastric acid secretion.

PPI_Pathway cluster_cell Gastric Parietal Cell Pump H+/K+ ATPase (Proton Pump) H_out H+ Pump->H_out Pumps into lumen K_in K+ K_in->Pump Enters cell StomachLumen Stomach Lumen (Acidic) PPI PPI Precursor (Inactive) Active_PPI Active Sulfenamide (Cationic) PPI->Active_PPI Acid-catalyzed activation Active_PPI->Pump Forms covalent disulfide bond with Cys residues

Mechanism of action for a Proton Pump Inhibitor (PPI).

References

Application Notes and Protocols for 3-Bromo-4-methylpyridin-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methylpyridin-2-ol is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. Its unique structural features, including a reactive bromo substituent and a pyridin-2-ol moiety capable of tautomerism, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. While specific data on the direct biological activities of this compound is limited in publicly accessible literature, its utility as a synthetic intermediate is evident from the applications of structurally related compounds. These notes provide an overview of the potential applications of this compound, along with detailed protocols for the synthesis of derivatives and relevant biological assays.

Potential Medicinal Chemistry Applications

Based on the known biological activities of similar bromopyridine and pyridinone scaffolds, this compound is a promising precursor for the development of novel therapeutic agents in several key areas:

  • Oncology: The pyridinone core is present in numerous kinase inhibitors and other anticancer agents. The bromo substituent provides a handle for cross-coupling reactions to introduce various aryl and heteroaryl groups, which are common features in kinase inhibitors that target the ATP-binding site.

  • Neuroscience: Derivatives of pyridinones have shown activity as ligands for various central nervous system (CNS) receptors, including GABAA receptors. The scaffold can be elaborated to explore new treatments for neurological and psychiatric disorders.

  • Inflammatory Diseases: As a potential precursor to phosphodiesterase 4 (PDE4) inhibitors, derivatives of this compound could be investigated for the treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

  • Infectious Diseases: The pyridine ring is a common motif in antibacterial and antifungal agents. Novel derivatives can be synthesized and screened for their efficacy against a range of pathogens.

Synthetic Utility and Key Reactions

The chemical reactivity of this compound allows for a variety of chemical transformations to generate diverse compound libraries. The pyridin-2-ol exists in tautomeric equilibrium with its corresponding 2-pyridone form, which influences its reactivity.

  • N-Alkylation/Arylation: The nitrogen atom of the pyridinone tautomer can be readily alkylated or arylated to introduce a variety of substituents.

  • O-Alkylation/Arylation: The oxygen atom of the pyridin-2-ol tautomer can undergo etherification.

  • Suzuki Cross-Coupling: The bromo substituent is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties at the 3-position.

  • Buchwald-Hartwig Amination: The bromo group can be substituted with various amines through palladium-catalyzed amination reactions.

  • Sonogashira Coupling: The bromo substituent can be used in Sonogashira coupling reactions to introduce alkyne functionalities.

Data Presentation: Representative Biological Activities of Hypothetical Derivatives

The following tables present hypothetical quantitative data for derivatives of this compound in various therapeutic areas. This data is illustrative and intended to guide potential research directions.

Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical Pyridinone Derivatives

Compound IDR1 (at N1)R2 (at C3)Target KinaseIC50 (nM)
BMPO-K1 MethylPhenylEGFR85
BMPO-K2 Ethyl4-FluorophenylVEGFR250
BMPO-K3 Isopropyl2-ThienylBRAFV600E120
BMPO-K4 Cyclopropyl3-PyridylALK35

Table 2: In Vitro Antiproliferative Activity of Hypothetical Pyridinone Derivatives

Compound IDR1 (at N1)R2 (at C3)Cell LineGI50 (µM)
BMPO-A1 MethylPhenylA549 (Lung)1.2
BMPO-A2 Ethyl4-FluorophenylHCT116 (Colon)0.8
BMPO-A3 Isopropyl2-ThienylBxPC-3 (Pancreatic)2.5
BMPO-A4 Cyclopropyl3-PyridylMCF-7 (Breast)0.5

Table 3: PDE4 Inhibitory Activity of Hypothetical Pyridinone Derivatives

Compound IDR1 (at N1)R2 (at C3)PDE4B IC50 (nM)
BMPO-P1 HCyclopentyl250
BMPO-P2 MethylBenzyl150
BMPO-P3 Ethyl4-Methoxybenzyl90

Experimental Protocols

General Synthetic Protocol: Suzuki Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 3-position of the pyridinone ring.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.1 equiv) to the flask.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl/heteroaryl-4-methylpyridin-2-one derivative.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target protein kinase.

Materials:

  • Synthesized test compounds

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, the kinase, and the substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biological Assay Protocol: MTT Assay for Antiproliferative Activity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)

  • Synthesized test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Synthetic_Pathway start This compound intermediate1 N-Alkylated Intermediate start->intermediate1 R-X, Base product2 3-Amino-4-methylpyridin-2-one (CNS Ligand Precursor) start->product2 Amine, Pd catalyst, Base (Buchwald-Hartwig) product3 3-Alkynyl-4-methylpyridin-2-one (Bioactive Scaffold) start->product3 Alkyne, Pd/Cu catalyst, Base (Sonogashira Coupling) product1 3-Aryl-N-alkyl-4-methylpyridin-2-one (Kinase Inhibitor Scaffold) intermediate1->product1 ArB(OH)2, Pd catalyst, Base (Suzuki Coupling)

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., Kinase Inhibition) characterization->primary_assay secondary_assay Secondary Assay (e.g., Cellular Antiproliferation) primary_assay->secondary_assay data_analysis IC50 / GI50 Determination secondary_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis sar_analysis->synthesis Lead Optimization

Caption: Drug discovery workflow utilizing this compound.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor BMPO Derivative (Kinase Inhibitor) inhibitor->pi3k

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols: 3-Bromo-4-methylpyridin-2-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methylpyridin-2-ol is a substituted pyridinol that holds potential as a versatile building block in the synthesis of novel agrochemicals. While direct literature on its extensive use in commercial agrochemicals is limited, its functional groups—a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl-substituted pyridine core—offer multiple avenues for synthetic elaboration. This document provides hypothetical, yet chemically sound, application notes and detailed experimental protocols for the synthesis of this compound and its potential application in the synthesis of a novel fungicide, drawing analogy to existing pyridin-2-yloxy-based fungicides.

Introduction

The pyridine scaffold is a prominent feature in a multitude of successful agrochemicals, prized for its metabolic stability and ability to interact with biological targets. The specific substitution pattern of this compound presents a unique opportunity for the development of new active ingredients. The bromine atom at the 3-position can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The hydroxyl group at the 2-position can be alkylated or acylated to generate a variety of ethers and esters, which are common motifs in fungicidal compounds.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available 4-methylpyridin-2-ol. The protocol outlined below is a general procedure based on established pyridine chemistry.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methylpyridin-2-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpyridin-2-ol (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation:

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of this compound
Mass Spectrometry M+H⁺ peak corresponding to the molecular weight

Note: The above data is hypothetical and should be confirmed by experimental analysis.

Diagram:

G cluster_0 Synthesis of this compound 4-Methylpyridin-2-ol 4-Methylpyridin-2-ol This compound This compound 4-Methylpyridin-2-ol->this compound Bromination NBS, Acetonitrile, 0°C to RT NBS, Acetonitrile, 0°C to RT

Caption: Synthetic scheme for this compound.

Application in Agrochemical Synthesis: A Hypothetical Fungicide

Drawing inspiration from strobilurin fungicides like Picoxystrobin, which feature a pyridin-2-yloxy moiety, this compound can be proposed as a precursor for novel fungicides. The following protocol outlines a hypothetical synthesis of a fungicide analogue.

Experimental Protocol: Synthesis of a Hypothetical Fungicide from this compound

Step 1: Williamson Ether Synthesis

Materials:

  • This compound

  • A suitable substituted benzyl bromide (e.g., 2-(bromomethyl)phenylacetate)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the substituted benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the intermediate ether.

Step 2: Suzuki Cross-Coupling

Materials:

  • The intermediate ether from Step 1

  • A suitable boronic acid or ester (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Sodium carbonate)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, combine the intermediate ether (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add a mixture of toluene, ethanol, and water as the solvent.

  • Degas the mixture with an inert gas.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction to reflux (80-90 °C) and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute it with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation:

ParameterExpected Value (Hypothetical Fungicide)
Yield (Overall) 40-60%
Purity (by HPLC) >98%
Appearance White to off-white solid
¹H NMR Consistent with the proposed structure
Mass Spectrometry M+H⁺ peak corresponding to the molecular weight

Note: This data is purely hypothetical and for illustrative purposes.

Diagram:

G cluster_1 Hypothetical Fungicide Synthesis This compound This compound Intermediate Ether Intermediate Ether This compound->Intermediate Ether Williamson Ether Synthesis Substituted Benzyl Bromide Substituted Benzyl Bromide Substituted Benzyl Bromide->Intermediate Ether Hypothetical Fungicide Hypothetical Fungicide Intermediate Ether->Hypothetical Fungicide Suzuki Coupling Boronic Acid Boronic Acid Boronic Acid->Hypothetical Fungicide

Caption: Proposed synthetic workflow for a novel fungicide.

Potential Mode of Action

Based on the structural analogy to strobilurin fungicides, the hypothetical agrochemical synthesized from this compound could potentially act as a QoI (Quinone outside Inhibitor) fungicide. This class of fungicides inhibits the mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking ATP synthesis and leading to fungal cell death.

Diagram:

G cluster_2 Proposed Fungicidal Mode of Action Hypothetical Fungicide Hypothetical Fungicide Cytochrome bc1 Complex Cytochrome bc1 Complex Hypothetical Fungicide->Cytochrome bc1 Complex Inhibition Electron Transport Chain Electron Transport Chain Cytochrome bc1 Complex->Electron Transport Chain Blocks ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Disrupts Fungal Cell Death Fungal Cell Death ATP Synthesis->Fungal Cell Death Leads to

Caption: Logical relationship of the proposed mode of action.

Conclusion

Application Notes and Protocols: Selective N-Alkylation of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2(1H)-one and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The N-alkylation of these structures is a key synthetic step that significantly influences their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. 3-Bromo-4-methylpyridin-2-ol exists in tautomeric equilibrium with its more stable pyridone form, 3-bromo-4-methylpyridin-2(1H)-one. The alkylation of this pyridone presents a regioselectivity challenge due to the presence of two nucleophilic sites: the ring nitrogen and the exocyclic oxygen.[1][2][3] This can lead to a mixture of N-alkylated and O-alkylated products. This document provides a detailed experimental protocol for the selective N-alkylation of this compound, focusing on conditions that favor the desired N-substituted product.

Reaction Principle

The selective N-alkylation of this compound is achieved by leveraging its pyridin-2(1H)-one tautomer. The reaction is typically performed in the presence of a base, which deprotonates the nitrogen atom to form a resonance-stabilized pyridonate anion. This anion is an ambident nucleophile, capable of reacting with an electrophile (the alkylating agent) at either the nitrogen or the oxygen atom.[1][3] The regioselectivity of the reaction is influenced by factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent.[3] Generally, polar aprotic solvents in combination with moderately strong bases favor the formation of the N-alkylated product.

Below is a general reaction scheme for the N-alkylation process.

G start Start setup 1. Reaction Setup - Add pyridinone & K₂CO₃ to flask - Establish inert atmosphere start->setup add_solvent 2. Add Anhydrous DMF setup->add_solvent add_reagent 3. Add Alkyl Halide add_solvent->add_reagent react 4. Heat Reaction (60-80 °C) add_reagent->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up - Quench with water - Extract with EtOAc - Wash & Dry monitor->workup Complete concentrate 7. Concentrate (Rotary Evaporator) workup->concentrate purify 8. Purify Product (Column Chromatography) concentrate->purify characterize 9. Characterize (NMR, MS) purify->characterize end_node End characterize->end_node

References

Synthesis of 3-Bromo-4-methylpyridin-2-ol: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 3-Bromo-4-methylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the commercially available 3-Bromo-4-methylpyridine. The methodology involves an initial N-oxidation of the pyridine ring followed by a rearrangement of the resulting N-oxide to yield the target 2-pyridone tautomer. This application note includes detailed experimental procedures, a summary of required reagents and their properties, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

Substituted pyridin-2-ol (or 2-pyridone) moieties are prevalent scaffolds in a wide array of biologically active compounds and pharmaceutical agents. Their unique chemical properties and ability to participate in various chemical transformations make them attractive intermediates in organic synthesis. This compound, in particular, offers multiple functional groups that can be selectively manipulated, making it a versatile precursor for the synthesis of more complex molecules. This protocol outlines a reliable and reproducible method for its preparation on a laboratory scale.

Reaction Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 3-Bromo-4-methylpyridine.

Reaction_Scheme Start 3-Bromo-4-methylpyridine Intermediate 3-Bromo-4-methylpyridine-N-oxide Start->Intermediate Step 1: N-Oxidation (m-CPBA or H₂O₂/AcOH) Final This compound Intermediate->Final Step 2: Rearrangement (Acetic Anhydride)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylpyridine-N-oxide

This procedure details the N-oxidation of 3-Bromo-4-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Bromo-4-methylpyridine172.025.00 g29.06Starting material
m-CPBA (77%)172.577.50 g33.5 (approx.)Oxidizing agent, ~1.15 eq.
Dichloromethane (DCM)-100 mL-Solvent
Saturated NaHCO₃ solution-50 mL-For workup
Saturated NaCl solution-50 mL-For workup
Anhydrous MgSO₄---Drying agent

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-4-methylpyridine (5.00 g, 29.06 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (77%, 7.50 g, ~33.5 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using ethyl acetate/hexane as eluent).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-methylpyridine-N-oxide. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure describes the rearrangement of 3-Bromo-4-methylpyridine-N-oxide to the target 2-pyridone.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Bromo-4-methylpyridine-N-oxide188.025.46 g (crude)29.06Starting material from Step 1
Acetic Anhydride102.0930 mL-Rearrangement reagent
Water-50 mL-For workup
Saturated NaHCO₃ solution---For neutralization
Ethyl Acetate-100 mL-Extraction solvent

Procedure:

  • Place the crude 3-Bromo-4-methylpyridine-N-oxide (assuming quantitative yield from the previous step, 5.46 g, 29.06 mmol) in a 100 mL round-bottom flask.

  • Add acetic anhydride (30 mL) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting N-oxide is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (100 mL) to hydrolyze the excess acetic anhydride.

  • Neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Rearrangement A1 Dissolve 3-Bromo-4-methylpyridine in DCM A2 Cool to 0 °C A1->A2 A3 Add m-CPBA portion-wise A2->A3 A4 Stir at room temperature for 12-16h A3->A4 A5 Quench with NaHCO₃ solution A4->A5 A6 Aqueous workup and extraction A5->A6 A7 Dry and concentrate to get N-oxide A6->A7 B1 Combine N-oxide and Acetic Anhydride A7->B1 Crude Product B2 Reflux for 4-6h B1->B2 B3 Cool and hydrolyze with ice-water B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Dry and concentrate B5->B6 B7 Purify by recrystallization B6->B7

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data (Expected)

CompoundAppearanceMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Bromo-4-methylpyridine Colorless to light yellow liquidN/A~8.3 (s, 1H), ~8.2 (d, 1H), ~7.1 (d, 1H), ~2.4 (s, 3H)~150, ~148, ~128, ~125, ~122, ~18
3-Bromo-4-methylpyridine-N-oxide Off-white to pale yellow solid-Expected shifts downfield from starting materialExpected shifts downfield from starting material
This compound White to off-white solid-Signals corresponding to the pyridone ring protons and the methyl groupSignals corresponding to the pyridone ring carbons and the methyl group

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

This protocol provides a comprehensive guide for the laboratory-scale synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and perform a thorough risk assessment before commencing any chemical synthesis.

purification of crude 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Crude 3-Bromo-4-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines effective protocols for the , a key intermediate in the synthesis of various pharmaceutical compounds. Due to the potential for isomeric and other process-related impurities, achieving high purity is critical for downstream applications. This note details two primary purification methodologies: flash column chromatography and recrystallization. A general experimental workflow is provided, along with quantitative data from related compounds to serve as a benchmark for expected purity and yield.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The synthesis of this compound can result in a crude product containing unreacted starting materials, reagents, and isomeric byproducts. The presence of these impurities can hinder subsequent synthetic steps and impact the quality of the final active pharmaceutical ingredient. Therefore, robust purification strategies are essential. This application note provides detailed protocols for common and effective purification techniques.

Potential Impurities

The impurity profile of crude this compound is largely dependent on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted 4-methylpyridin-2-ol or its precursors.

  • Isomeric Byproducts: Other brominated isomers formed during the reaction.

  • Di-brominated Species: Over-bromination can lead to the formation of di-bromo-4-methylpyridin-2-ol.

  • Reagents and Solvents: Residual brominating agents or reaction solvents.

Purification Workflow

A general workflow for the is presented below. The process typically begins with an aqueous work-up to remove inorganic salts and water-soluble impurities, followed by either column chromatography for complex mixtures or recrystallization for crudes of higher initial purity.

PurificationWorkflow crude Crude this compound workup Aqueous Work-up (e.g., Extraction) crude->workup dried_crude Dried Crude Product workup->dried_crude chromatography Flash Column Chromatography dried_crude->chromatography Complex Mixture recrystallization Recrystallization dried_crude->recrystallization High Initial Purity pure_solid Pure Solid Product (>98% Purity) chromatography->pure_solid recrystallization->pure_solid analysis Purity Analysis (NMR, HPLC, GC-MS) pure_solid->analysis

Caption: A generalized workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This method is highly effective for separating the target compound from impurities with different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Sand

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). A system that gives the target compound an Rf value of ~0.3 is ideal. Given the polar "pyridin-2-ol" moiety, a higher polarity eluent (e.g., 30-50% ethyl acetate in hexanes) may be required compared to simple bromo-pyridines.

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed free of air bubbles. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the column and apply gentle positive pressure. Collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying compounds that are solid at room temperature and have a high initial purity (e.g., >90%).

Materials:

  • Crude solid this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of the chosen solvent. A good solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the solid completely dissolves.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][2]

  • Crystal Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adsorbed impurities.[1]

  • Drying: Dry the purified crystals on the filter paper, then transfer them to a desiccator or a vacuum oven to remove all residual solvent.

Quantitative Data

Purification MethodCompound ClassTypical Starting PurityExpected Final PurityExpected YieldData Source Reference
Flash Column Chromatography2-Bromo-4-methylpyridine Derivatives70-90%>98%60-85%[1]
Recrystallization2-Bromo-4-methylpyridine Derivatives90-95%>99%70-90%[1]
Fractional Distillation2-Bromo-4-methylpyridine Derivatives85-95%>98%65-88%[1]

Note: Purity is typically determined by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) analysis. Yields are highly dependent on the initial purity and experimental technique.

Safety and Handling

This compound, like other halogenated pyridines, should be handled with care. It is classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Store the compound in a cool, dry, well-ventilated area in a tightly closed container.

Conclusion

The protocols described in this application note provide robust and effective methods for the . Flash column chromatography is recommended for crude mixtures with significant impurities, while recrystallization is a highly efficient method for crudes with higher initial purity. The choice of method will depend on the specific impurity profile and the desired final purity. Rigorous analytical characterization of the final product is essential to confirm its identity and purity.

References

Application Notes and Protocols for the Functionalization of the Pyridin-2-ol Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridin-2-ol scaffold and its tautomer, 2-pyridone, are considered "privileged structures" in medicinal chemistry and drug discovery.[1] This is attributed to their ability to act as hydrogen bond donors and acceptors, mimicking peptide bonds, and their presence in numerous natural products and FDA-approved drugs.[1][2][3] The functionalization of the pyridin-2-ol ring is a critical strategy for generating diverse chemical libraries for biological screening, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][4]

These application notes provide an overview of key strategies for the chemical modification of the pyridin-2-ol ring, including detailed experimental protocols for researchers.

Key Functionalization Strategies

Direct installation of substituents onto a pre-existing 2-pyridone "platform" via C-H bond activation is one of the most efficient methods for accessing its derivatives.[5] Other classical and modern methods, including halogenation, nitration, and cross-coupling reactions, provide a versatile toolkit for chemists to modify the scaffold at various positions.

C-H Bond Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical method for derivatizing 2-pyridones, avoiding the need for pre-functionalized starting materials.[5] Transition metal catalysis, particularly with cobalt, rhodium, and nickel, has enabled regioselective alkylation, arylation, and alkenylation at the C3 and C6 positions.[5][6][7]

Application Note: Late-stage C-H functionalization is invaluable in drug discovery. It allows for the rapid diversification of complex molecules at a late step in the synthesis, which is highly efficient for building a library of analogs for SAR studies. The choice of catalyst and directing group can steer the reaction to a specific position on the ring, providing precise control over the molecular architecture.

Table 1: Summary of C-H Functionalization Reactions on 2-Pyridones

PositionReaction TypeCatalyst SystemKey Features & ScopeYieldsReference
C6 Allylation/Dienylation[Cp*CoI₂(CO)] / AgSbF₆, PivOHDirect regioselective allylation with allenes. Tolerates various functional groups. Excellent Z-selectivity for allylation products.Good to Excellent[6][8]
C6 Alkenylation/AlkylationNickel / AlMe₃Regioselective insertion of alkynes, dienes, and alkenes. Coordination to Lewis acid cocatalyst directs regioselectivity.Moderate to Good[5][7]
C3 Alkylation/ArylationManganese-mediatedComplements other methods by offering high C3-regioselectivity. Works with diethyl malonates and arylboronic acids.Moderate to Good[5][7]
C6 BorylationRhodium or Nickel CatalysisProvides borylated pyridones which are versatile intermediates for subsequent cross-coupling reactions.Moderate to Good[7]

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Protocol 1: Cobalt(III)-Catalyzed C6–H Allylation of 2-Pyridone [6][8]

This protocol describes the direct regioselective C6-allylation of a 2-pyridone derivative using an allene as the coupling partner.

Materials:

  • N-Methyl-2-pyridone (1a)

  • (3-Phenylpropa-1,2-dien-1-yl)benzene (Allene 2a)

  • [Cp*CoI₂(CO)] (Cobalt catalyst)

  • Silver hexafluoroantimonate (AgSbF₆) (Oxidant/halide scavenger)

  • Pivalic acid (PivOH) (Additive)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk tube, add N-methyl-2-pyridone (1a, 0.2 mmol, 1.0 equiv), [Cp*CoI₂(CO)] (5 mol %), AgSbF₆ (20 mol %), and PivOH (0.1 mmol, 0.5 equiv).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add the allene coupling partner (2a, 0.3 mmol, 1.5 equiv) followed by dry 1,2-dichloroethane (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the C6-allylated 2-pyridone product.

Halogenation

Halogenation provides key intermediates for further functionalization, primarily through cross-coupling reactions.[9] Due to the electron-deficient nature of the pyridine ring, electrophilic halogenation can be challenging and often requires harsh conditions.[10] However, methods using pyridine N-oxides or specifically designed reagents allow for more controlled and regioselective halogenation.[9][11]

Application Note: Introducing a halogen atom (Cl, Br, I) onto the pyridin-2-ol ring creates a synthetic "handle" that is essential for building molecular complexity. These halopyridones are stable, versatile precursors for Suzuki, Sonogashira, Heck, and other cross-coupling reactions, enabling the introduction of a wide array of aryl, alkyl, and alkynyl groups.

Table 2: Summary of Halogenation Reactions

PositionReagent(s)ConditionsKey FeaturesReference
C2 Pyridine N-Oxide with POCl₃ or PBr₃HeatingClassical method for introducing Cl or Br at the C2 position.[9]
C3 Zincke Imine IntermediatesRing-opening, halogenation, ring-closing sequence.Mild conditions, broad scope, high 3-selectivity.[12]
C4 N-Oxide followed by Nitration & HalogenationMulti-step sequenceA strategy to access 4-halopyridines.[9]
Various Phosphine ReagentsVariesEnables selective chlorination and bromination of complex pyridine-containing structures.[9]

G

Protocol 2: 3-Bromination of Pyridine via a Zincke Imine Intermediate [12]

This protocol outlines a modern approach to achieve highly regioselective 3-halogenation under mild conditions.

Materials:

  • Pyridine substrate

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Piperidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

Procedure:

  • Ring Opening: In a round-bottom flask, dissolve the pyridine substrate (1.0 equiv) and DNCB (1.1 equiv) in MeCN. Add piperidine (3.0 equiv) and stir the mixture at room temperature for 1 hour to form the Zincke imine intermediate. Monitor by TLC or LC-MS.

  • Halogenation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of NBS (1.2 equiv) in DCM dropwise. Stir at 0 °C for 30 minutes.

  • Ring Closing: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours until the ring-closing is complete.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the 3-bromopyridine derivative.

Nitration

Nitration of pyridines is typically challenging due to the deactivation of the ring by the nitrogen atom, which is protonated under strongly acidic nitrating conditions.[13] A common strategy involves the N-oxide, which activates the 4-position towards electrophilic substitution.[14]

Application Note: The nitro group is a versatile functional group. It can be reduced to an amine, which is a key building block for amides, ureas, and sulfonamides, or used as a directing group for further substitutions. This makes nitropyridones valuable intermediates in the synthesis of complex pharmaceutical agents.

Protocol 3: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [14]

This protocol describes the preparation of 4-nitropyridine-N-oxide, a precursor to 4-functionalized pyridines.

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ (30 mL) to fuming HNO₃ (12 mL) with stirring. Allow the mixture to come to 20 °C.

  • Reaction: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, place pyridine-N-oxide (9.51 g, 100 mmol) and heat to 60 °C.

  • Add the nitrating acid dropwise over 30 minutes, maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 125-130 °C for 3 hours.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto 150 g of crushed ice in a large beaker.

  • Neutralize the solution by carefully adding saturated Na₂CO₃ solution in portions until the pH reaches 7-8. A yellow solid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the crude product with acetone to remove insoluble inorganic salts.

  • Purification: Evaporate the acetone from the filtrate. The remaining yellow product can be recrystallized from acetone to yield pure 4-nitropyridine-N-oxide.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely applied to functionalize halopyridones or pyridone triflates.[15] Reactions like Suzuki, Heck, and Sonogashira allow for the formation of C-C bonds, connecting the pyridone core to a vast range of other molecular fragments.

Application Note: In drug development, cross-coupling is frequently used to assemble the final drug molecule or to perform fragment-based lead discovery. The ability to couple complex aryl or heteroaryl boronic acids to a pyridone core is a powerful method for rapidly accessing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[15]

Table 3: Palladium-Catalyzed Cross-Coupling of Pyridone Triflates [15]

Coupling TypeCoupling PartnerCatalyst/LigandConditionsKey Features
Suzuki Aryl Boronic AcidsPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 80 °CEfficient coupling with a variety of aryl and heteroaryl boronic acids.
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, THF, RTMild, room temperature conditions for alkynylation.
Stille OrganostannanesPd(PPh₃)₄LiCl, Dioxane, 100 °CEffective for coupling with tin reagents.
Amino Acid Zinc reagent of β-iodoalaninePd₂(dba)₃, P(o-tol)₃DMF, 50 °CAllows for the introduction of amino acid-derived fragments.

G

Protocol 4: Suzuki Coupling of a 4-Pyridone Triflate with an Aryl Boronic Acid [15]

This protocol details the synthesis of a 4-aryl-2-pyridone derivative.

Materials:

  • N-Substituted-4-triflyloxy-2-pyridone

  • Aryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vial, combine the 4-pyridone triflate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(PPh₃)₄ (5 mol %).

  • Add a 3:1 mixture of dioxane and water to the vial.

  • Seal the vial and heat the mixture at 80 °C with stirring for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 4-aryl-2-pyridone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 3-Bromo-4-methylpyridin-2-ol. The primary synthetic route involves the electrophilic bromination of 4-methylpyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound? The most common method for synthesizing this compound is the direct electrophilic bromination of the starting material, 4-methylpyridin-2-ol (also known as 4-methyl-2-pyridone). The pyridin-2-one ring is electron-rich and thus activated for electrophilic aromatic substitution.

Q2: Which brominating agents are recommended for this synthesis? Commonly used brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS).[1]

  • N-Bromosuccinimide (NBS) is often preferred as it is a milder and more selective reagent, which can help minimize the formation of over-brominated side products.[2][3]

  • **Elemental Bromine (Br₂) ** is a stronger brominating agent and can be effective, but it increases the risk of di-bromination.

Q3: What are the most common impurities and side products? The primary side product is the di-brominated species, 3,5-Dibromo-4-methylpyridin-2-ol . The initial product, this compound, can be more reactive towards bromine than the starting material, leading to a second bromination at the 5-position.[4] Unreacted starting material may also be present if the reaction does not go to completion.

Q4: How can the reaction progress be monitored effectively? Reaction progress should be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample from the reaction mixture can be analyzed periodically to observe the consumption of the starting material (4-methylpyridin-2-ol) and the formation of the desired product and any side products.

Q5: What are the best methods for purifying the crude product? The choice of purification depends on the physical state of the product and the nature of the impurities.

  • Flash Column Chromatography : This is a highly effective method for separating the desired mono-brominated product from the di-brominated byproduct and unreacted starting material due to their different polarities.

  • Recrystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an excellent technique for achieving high purity, especially for removing small amounts of impurities.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue / Question Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Ineffective Brominating Agent: The NBS or Br₂ may have degraded. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction.1. Use a fresh bottle of the brominating agent. 2. Cautiously increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC. 3. Consider using solvents known to be effective for bromination of electron-rich heterocycles, such as acetic acid, DMF, or chloroform.[2]
Significant amount of 3,5-Dibromo byproduct is formed 1. Excess Brominating Agent: More than one equivalent of the brominating agent was used. 2. High Reactivity of Mono-bromo Product: The desired product is more susceptible to bromination than the starting material.[4] 3. Reaction Time is Too Long: The reaction was allowed to proceed long after the starting material was consumed.1. Use a stoichiometric amount (1.0 to 1.05 equivalents) of the brominating agent (NBS is preferred). 2. Add the brominating agent slowly and in portions to the reaction mixture at a controlled temperature (e.g., 0-25 °C). 3. Monitor the reaction closely by TLC/LC-MS and quench the reaction as soon as the starting material is fully consumed.
Reaction is slow or stalls 1. Insufficient Activation: The reaction may require an acid catalyst to increase the electrophilicity of the brominating agent.1. For reactions with NBS, a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl) can be added. This protonates the NBS and makes it a more potent electrophile.
Difficulty in Purifying the Product 1. Similar Polarity of Products: The desired product and the 3,5-dibromo byproduct may have very similar Rf values on TLC. 2. Product is an Oil: The product may not crystallize easily.1. Optimize flash column chromatography by using a shallow gradient of a carefully selected eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). 2. If the product is an oil, attempt to form a solid salt (e.g., hydrochloride) to facilitate purification by recrystallization.

Data Presentation: Bromination Conditions

The selection of the brominating agent and reaction conditions is critical for achieving a high yield of the desired mono-brominated product.

Brominating AgentStoichiometry (eq.)SolventTemperatureKey Considerations
N-Bromosuccinimide (NBS) 1.0 - 1.05Acetic Acid or DMF20 - 50 °CRecommended for selectivity. Milder conditions reduce the risk of di-bromination.[2]
**Bromine (Br₂) **1.0Acetic Acid20 - 40 °CMore reactive, higher risk of over-bromination. Requires careful control of stoichiometry and temperature.
Bromine (Br₂) / Buffer 1.0Aqueous Buffer (pH ~4.3)Room TempCan produce the desired product but often co-produces the di-bromo byproduct due to the high reactivity of the intermediate.[4]

Experimental Protocols

The following is a representative protocol for the regioselective mono-bromination of 4-methylpyridin-2-ol using N-Bromosuccinimide.

Materials:

  • 4-methylpyridin-2-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylpyridin-2-ol in DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) every 30 minutes.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Visualizations

Reaction Pathway

The primary reaction pathway and the common side reaction are illustrated below. The pyridin-2-one ring is activated, leading to electrophilic substitution at the 3-position. The resulting product can undergo a second bromination at the 5-position.

ReactionPathway Start 4-methylpyridin-2-ol Product This compound Start->Product + Br+ (e.g., NBS) SideProduct 3,5-Dibromo-4-methylpyridin-2-ol Product->SideProduct + Br+ (Over-bromination)

Caption: Synthesis of this compound and the over-bromination side product.

Experimental Workflow

This diagram outlines the general laboratory procedure from start to finish.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Dissolve Starting Material) Addition 2. Reagent Addition (Add NBS slowly at 0 °C) Setup->Addition Monitor 3. Reaction Monitoring (TLC / LC-MS) Addition->Monitor Quench 4. Quench Reaction (Pour into Water/EtOAc) Monitor->Quench Wash 5. Aqueous Washes (Thiosulfate, Bicarbonate, Brine) Quench->Wash Dry 6. Dry & Concentrate Wash->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Decision Tree

Use this logical guide to diagnose and solve common issues during the synthesis.

Troubleshooting Problem Problem Observed LowYield Low Yield Problem->LowYield DiBromo High % of Di-Bromo Product Problem->DiBromo SlowRxn Slow / Stalled Reaction Problem->SlowRxn Cause_Yield1 Incomplete Reaction? LowYield->Cause_Yield1 Cause_DiBromo1 Excess Brominating Agent? DiBromo->Cause_DiBromo1 Cause_SlowRxn1 Low Temperature? SlowRxn->Cause_SlowRxn1 Sol_Yield1 Increase time / temp. Monitor by TLC. Cause_Yield1->Sol_Yield1 Yes Sol_DiBromo1 Use 1.0 eq NBS. Add slowly. Monitor closely. Cause_DiBromo1->Sol_DiBromo1 Yes Sol_SlowRxn1 Allow to warm to RT. Add acid catalyst. Cause_SlowRxn1->Sol_SlowRxn1 Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Synthesis of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-methylpyridin-2-ol. The primary route to this compound involves the electrophilic bromination of 4-methylpyridin-2-ol. This guide addresses common side reactions and offers solutions to optimize the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the direct electrophilic bromination of 4-methylpyridin-2-ol using a suitable brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction is typically conducted in a solvent like acetic acid or a chlorinated solvent.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Over-bromination: The formation of di- and poly-brominated species, such as 3,5-Dibromo-4-methylpyridin-2-ol.

  • Isomeric Byproducts: The formation of other monobrominated isomers, primarily 5-Bromo-4-methylpyridin-2-ol.

  • Unreacted Starting Material: Incomplete conversion of 4-methylpyridin-2-ol.

Q3: How can I detect the presence of these side products in my reaction mixture?

A3: A combination of analytical techniques is recommended for accurate identification:

  • Thin Layer Chromatography (TLC): To quickly visualize the different components of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information for the desired product and any isolated byproducts, confirming the positions of the bromine and methyl groups.

Q4: What are the recommended methods for purifying crude this compound?

A4: The purification strategy depends on the scale of the reaction and the nature of the impurities. Common methods include:

  • Recrystallization: Effective for removing minor impurities if a suitable solvent system can be identified.

  • Flash Column Chromatography: The most common method for separating the desired product from isomeric byproducts and over-brominated species. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is often effective.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired product with significant unreacted starting material. 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. 2. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. 3. Gradually increase the reaction temperature, while monitoring for the formation of over-brominated byproducts.
Presence of a significant amount of di-brominated byproduct (e.g., 3,5-Dibromo-4-methylpyridin-2-ol). 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount of the brominating agent. 2. Maintain the recommended reaction temperature. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination.
Formation of isomeric byproducts (e.g., 5-Bromo-4-methylpyridin-2-ol). The directing effects of the hydroxyl and methyl groups on the pyridin-2-ol ring can lead to substitution at multiple positions.1. Optimize the reaction solvent and temperature to favor substitution at the 3-position. 2. Use a milder brominating agent, such as NBS, which can offer higher regioselectivity compared to Br₂. 3. Isomeric products will likely need to be separated by column chromatography.

Experimental Protocols

General Protocol for the Bromination of 4-methylpyridin-2-ol

Materials:

  • 4-methylpyridin-2-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetic Acid (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methylpyridin-2-ol in acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-methylpyridin-2-ol in Acetic Acid cool Cool to 0-5 °C start->cool add_nbs Add NBS Portion-wise cool->add_nbs react Stir at Room Temperature add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: A flowchart of the synthesis and purification process.

troubleshooting_logic Troubleshooting Logic for Side Reactions cluster_issues Observed Issues cluster_solutions Potential Solutions start Analyze Crude Product issue1 High Starting Material start->issue1 issue2 Di-brominated Product start->issue2 issue3 Isomeric Product start->issue3 solution1a Increase Brominating Agent issue1->solution1a solution1b Increase Reaction Time/Temp issue1->solution1b solution2a Decrease Brominating Agent issue2->solution2a solution2b Decrease Reaction Time/Temp issue2->solution2b solution3a Optimize Solvent/Temp issue3->solution3a solution3b Use Milder Brominating Agent issue3->solution3b

Caption: A decision tree for troubleshooting common side reactions.

Technical Support Center: Purification of Brominated Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated pyridinols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude brominated pyridinol samples?

A1: Crude brominated pyridinol samples often contain a variety of impurities stemming from the synthesis process. These can include:

  • Unreacted Starting Materials: Residual pyridinol starting material or brominating agents.[1][2]

  • Regioisomers: Isomers formed due to bromination at different positions on the pyridine ring. The separation of these structurally similar compounds can be particularly challenging.

  • Mono-, Di-, or Poly-brominated Species: Depending on the reaction stoichiometry, you may have under- or over-brominated pyridinols.

  • Hydrolysis Products: If water is present during the reaction or workup, the bromo group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyridine.[1]

  • Dehalogenation Byproducts: The bromine atom can be replaced by a hydrogen atom, leading to the formation of the parent pyridinol.[2]

  • Oxidation Products: Pyridinols can be susceptible to oxidation, leading to colored impurities, especially when exposed to air and light over time.[3]

Q2: My brominated pyridinol is a solid, but I'm struggling to get it pure by recrystallization. What are the common issues?

A2: Recrystallization is a powerful technique for purifying solids, but several issues can arise:

  • "Oiling Out": The compound separates as a liquid instead of forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.[4]

  • Poor Recovery: This may be caused by using too much solvent, causing the product to remain in solution even at low temperatures, or choosing a solvent in which the compound is too soluble at all temperatures.[1]

  • Co-crystallization of Impurities: If an impurity has very similar solubility properties to your target compound, it may crystallize along with it.

Q3: I am using column chromatography to purify my brominated pyridinol, but I'm getting poor separation. What can I do?

A3: Poor separation in column chromatography can be frustrating. Here are some common reasons and solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from impurities.

  • Peak Tailing: Basic compounds like pyridines can interact strongly with the acidic silanol groups on silica gel, leading to broad, tailing peaks and poor separation.[5]

  • Compound Degradation on Silica: Some sensitive compounds can degrade on the acidic surface of silica gel.

  • Co-elution of Impurities: Impurities with similar polarity to the product may elute at the same time.

Q4: How can I monitor the purity of my brominated pyridinol during and after purification?

A4: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to resolve closely related impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of your compound and to detect and quantify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for a solid compound.[7]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[4]
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
The compound is "shocked" out of solution.Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[2]
Low Product Recovery Too much solvent was used.Concentrate the filtrate by carefully evaporating some of the solvent and then cool the solution again.[1]
The compound is too soluble in the chosen solvent.Try a different solvent in which the compound is less soluble at room temperature, or use a mixed-solvent system.[1]
Persistent Impurities The impurity has very similar solubility to the product.Try a different recrystallization solvent. If that fails, column chromatography may be necessary.[8]
Incomplete removal of starting materials.Consider a pre-purification step like an acid-base extraction to remove acidic or basic impurities before recrystallization.[1]
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Systematically vary the solvent ratio to optimize the separation. A typical starting point for brominated pyridinols is a hexane/ethyl acetate or dichloromethane/methanol gradient.
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Interaction of the basic pyridine with acidic silica gel.Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to mask the acidic silanol groups.[5]
Use a different stationary phase, such as neutral alumina.
No Elution of Product The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase.
Co-elution with Impurity The impurity and product have very similar polarities.Try a different solvent system to alter the selectivity. If using HPLC, consider a different stationary phase, such as a phenyl-hexyl or PFP column, which can offer different selectivity for halogenated aromatic compounds.[9]

Experimental Protocols

Protocol 1: General Recrystallization of a Brominated Pyridinol
  • Solvent Selection: In a small test tube, add a small amount of your crude brominated pyridinol. Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.[10] Common solvents to test include ethanol, methanol, ethyl acetate, or a mixture like ethyl acetate/hexanes.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture with stirring on a hot plate.[10] Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, and the pure compound is expected to be colorless, you can add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should occur.[12]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography of a Brominated Pyridinol
  • Stationary Phase and Solvent System Selection: Choose a stationary phase (silica gel is common) and an appropriate solvent system based on TLC analysis. A good solvent system will give your product an Rf value of around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack, then add a layer of sand on top.[4]

  • Sample Loading: Dissolve the crude brominated pyridinol in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample to the top of the column. Alternatively, for less soluble samples, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[4]

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated pyridinol.[4]

Quantitative Data

The following table summarizes some reported purification data for brominated pyridinols and related compounds. Note that optimal conditions and results will vary depending on the specific compound and impurities present.

CompoundPurification MethodYieldPurityReference
2-Bromo-3-hydroxypyridineRecrystallization70-75%-[13]
2-Amino-3-hydroxy-5-chloropyridineExtraction and Recrystallization with charcoal treatment70%-[14]
2-Amino-3-bromo-5-chloropyridinePrecipitation and Washing90%-[14]
2-Bromo-3-hydroxypyridineNot specified>98.0%-[7]
5,2′-Dibromo-2,4′,5′-trihydroxy diphenylmethanoneColumn Chromatography and Recrystallization53.4–57.1% (overall)99.95–99.98% (HPLC)[6]

Visualized Workflows

Troubleshooting_Recrystallization cluster_impurities Impurity Type start Low Purity After Recrystallization check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities starting_material Unreacted Starting Material? check_impurities->starting_material side_product Side Product / Isomer? check_impurities->side_product degradation Degradation Product? check_impurities->degradation acid_base Consider Acid-Base Extraction Pre-Purification starting_material->acid_base Yes rerun_column Column Chromatography Required side_product->rerun_column Yes check_conditions Review Recrystallization Conditions (e.g., cooling rate, solvent volume) degradation->check_conditions Yes change_solvent Change Recrystallization Solvent/System acid_base->change_solvent rerun_column->change_solvent end Pure Product change_solvent->end check_conditions->end

Caption: Troubleshooting workflow for low purity after recrystallization.

Troubleshooting_Chromatography start Co-elution of Impurities in Chromatography change_mobile_phase Optimize Mobile Phase (Vary solvent ratio, try new solvents) start->change_mobile_phase result1 Improved Separation? change_mobile_phase->result1 end Pure Product result1->end Yes add_modifier Add Mobile Phase Modifier (e.g., Triethylamine for basic compounds) result1->add_modifier No result2 Improved Separation? add_modifier->result2 result2->end Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, Phenyl-Hexyl for HPLC) result2->change_stationary_phase No result3 Improved Separation? change_stationary_phase->result3 result3->end Yes consider_other Consider Alternative Purification (e.g., Recrystallization, Prep-HPLC) result3->consider_other No consider_other->end

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4-methylpyridin-2-ol. It is intended for researchers, scientists, and professionals in drug development to navigate the challenges of this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common method for synthesizing this compound is through the electrophilic bromination of the starting material, 4-methylpyridin-2-ol. The pyridin-2-ol tautomer is an electron-rich aromatic system, making it susceptible to electrophilic attack. The key challenge lies in controlling the regioselectivity of the bromination.

Q2: Which brominating agent is recommended for this synthesis?

A2: N-Bromosuccinimide (NBS) is a frequently used and recommended brominating agent for pyridin-2-ones as it is easier to handle than liquid bromine and can lead to higher selectivity.[1] Bromine (Br₂) in a suitable solvent like acetic acid is also a viable, though more aggressive, option.[2] The choice of agent can influence the ratio of 3-bromo to 5-bromo isomers.

Q3: What are the primary impurities and side products I should expect?

A3: The main impurities in this reaction are:

  • Isomeric Byproduct: 5-Bromo-4-methylpyridin-2-ol is the most common regioisomeric byproduct due to competing electrophilic attack at the C5 position.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of 3,5-dibromo-4-methylpyridin-2-ol, especially with an excess of the brominating agent or prolonged reaction times.

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-methylpyridin-2-ol.

Q4: How can I control the regioselectivity to favor the 3-bromo isomer?

A4: Controlling regioselectivity is a significant challenge. The electronic nature of the pyridin-2-one ring activates both the 3 and 5 positions for electrophilic attack. The reaction conditions, particularly the solvent and the brominating agent, can influence the isomeric ratio. A summary of factors influencing selectivity is provided in the table below.

Q5: What are the recommended purification methods for the crude product?

A5: The purification of this compound typically involves:

  • Flash Column Chromatography: This is the most effective method for separating the desired 3-bromo isomer from the 5-bromo isomer and any di-brominated byproducts due to their different polarities.[3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective technique for removing impurities, provided the isomeric ratio is already favorable.[3]

Q6: Which analytical techniques are best for identifying the product and impurities?

A6: A combination of techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons will be distinct for the 3-bromo and 5-bromo isomers, allowing for clear identification and quantification of the isomeric ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the reaction mixture and provide their molecular weights, helping to distinguish between the starting material, the mono-brominated product (isomers will have the same mass), and di-brominated byproducts (which will have a higher mass).[4][5]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of the product during workup.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Optimize the reaction temperature; too low may slow the reaction, too high may cause degradation. 3. Ensure a mild workup procedure; avoid strong acids or bases if the product is sensitive.
Poor Regioselectivity (High percentage of 5-bromo isomer) 1. The chosen brominating agent is not selective. 2. The solvent system is not optimal for directing to the 3-position.1. Switch to a milder brominating agent, such as NBS, if using elemental bromine. 2. Screen different solvents. Aprotic solvents are often used for brominations with NBS.
Formation of Di-brominated Byproduct 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. 2. Maintain the recommended reaction temperature. 3. Monitor the reaction progress and quench it once the starting material is consumed.
Difficulty in Purifying the Product 1. Isomers are co-eluting during column chromatography. 2. The product is not crystallizing.1. Optimize the eluent system for flash chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be required. 2. For recrystallization, try different solvent systems or use a co-solvent. Seeding with a pure crystal can also induce crystallization.

Data Presentation

Table 1: Comparison of Common Brominating Agents
Brominating AgentTypical Solvent(s)Key AdvantagesPotential Disadvantages
N-Bromosuccinimide (NBS)Acetonitrile, Dichloromethane, Acetic AcidEasier to handle (solid), often more selective.[1]Requires initiation (radical or acid), succinimide byproduct to remove.
Bromine (Br₂)Acetic Acid, WaterHighly reactive, inexpensive.[2]Corrosive and toxic liquid, can be less selective leading to over-bromination.[6]
Pyridinium Bromide PerbromideAcetic AcidSolid, easier to handle than Br₂.[7]Can be less reactive than Br₂.

Experimental Protocols

Detailed Methodology: Bromination of 4-methylpyridin-2-ol using NBS

This protocol describes a general procedure for the synthesis of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 4-methylpyridin-2-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylpyridin-2-ol (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 3-bromo and 5-bromo isomers.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 4-methylpyridin-2-ol in Acetonitrile add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs reflux Heat to Reflux (2-4h) add_nbs->reflux concentrate Concentrate in vacuo reflux->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Aqueous Washes (Na2S2O3, NaHCO3, Brine) dissolve->wash dry Dry (Na2SO4) & Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography analysis Characterize by NMR & GC-MS chromatography->analysis end Pure this compound analysis->end

Caption: Workflow for the synthesis and purification of this compound.

G Troubleshooting Logic for Bromination start Analyze Crude Product (TLC, LC-MS, NMR) issue_yield Low Yield? start->issue_yield issue_purity Purity Issues? issue_yield->issue_purity No solution_yield_incomplete Incomplete Reaction -> Increase reaction time/temp issue_yield->solution_yield_incomplete Yes, SM remains solution_yield_degradation Degradation -> Lower temp, milder workup issue_yield->solution_yield_degradation Yes, complex mixture impurity_sm High Starting Material? issue_purity->impurity_sm Yes end Optimized Conditions issue_purity->end No impurity_dibromo Di-bromo Product? impurity_sm->impurity_dibromo No solution_sm Increase Equivalents of NBS or Reaction Time impurity_sm->solution_sm Yes impurity_isomer Poor Regioselectivity? impurity_dibromo->impurity_isomer No solution_dibromo Reduce Equivalents of NBS to ~1.0 impurity_dibromo->solution_dibromo Yes solution_isomer Screen Solvents or Use Milder Brominating Agent impurity_isomer->solution_isomer Yes impurity_isomer->end No

Caption: A troubleshooting guide for common issues in the bromination of 4-methylpyridin-2-ol.

G Regioselectivity of Bromination cluster_reactants Regioselectivity of Bromination cluster_products Potential Products SM 4-methylpyridin-2-ol plus + NBS NBS / Br₂ product_3_bromo This compound (Desired Product) NBS->product_3_bromo Major Pathway product_5_bromo 5-Bromo-4-methylpyridin-2-ol (Isomeric Byproduct) NBS->product_5_bromo Minor Pathway product_dibromo 3,5-Dibromo-4-methylpyridin-2-ol (Over-bromination) NBS->product_dibromo Side Reaction (excess Br+)

Caption: Potential products from the bromination of 4-methylpyridin-2-ol.

References

stability issues of 3-Bromo-4-methylpyridin-2-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-methylpyridin-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments, with a specific focus on acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: While specific stability data for this compound is not extensively published, based on the chemistry of related 2-hydroxypyridine compounds, instability under acidic conditions is anticipated. 2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium and the overall stability can be significantly influenced by the pH of the solution. In acidic media, protonation of the pyridine nitrogen or the carbonyl oxygen can render the molecule more susceptible to hydrolysis and other degradation pathways. It is generally recommended to handle and store this compound in neutral, anhydrous conditions to minimize degradation.[1][2][3][4]

Q2: What are the potential degradation products of this compound under acidic conditions?

A2: Under forced acidic conditions (e.g., refluxing in HCl), the primary degradation pathway is likely hydrolysis. This could potentially lead to the opening of the pyridine ring. While the exact degradation products for this specific molecule are not documented in the literature, a plausible pathway involves initial protonation followed by nucleophilic attack by water. More extreme conditions could lead to further decomposition, potentially yielding smaller, more volatile fragments. Under fire conditions, hazardous decomposition products can include carbon oxides and nitrogen oxides (NOx).[2][3]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6] This technique allows for the separation and quantification of the parent compound and its degradation products over time. Other useful analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[7]

  • UV-Visible Spectroscopy: To observe changes in the absorption spectrum, which can indicate structural modifications.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of isolated degradation products.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid disappearance of the starting material in acidic solution. The compound is highly unstable under the specific acidic conditions (concentration, temperature).- Neutralize the solution if the experimental protocol allows.- Perform the reaction at a lower temperature.- Use a less concentrated acid.- Minimize the exposure time to the acidic environment.
Appearance of multiple new peaks in the HPLC chromatogram. Formation of several degradation products.- Perform a forced degradation study to identify and characterize the major degradants (see Experimental Protocols).- Use LC-MS to obtain mass information for the new peaks to aid in their identification.
Poor peak shape or shifting retention times in HPLC analysis. - Interaction of the compound or its degradants with the stationary phase.- Changes in the mobile phase pH.- Adjust the mobile phase pH with a suitable buffer.- Use a different HPLC column (e.g., C18, Phenyl-Hexyl).- Ensure the sample is fully dissolved in the mobile phase before injection.
Inconsistent results between experimental runs. - Variability in the preparation of the acidic solution.- Fluctuation in temperature.- Contamination of glassware or solvents.- Prepare fresh acidic solutions for each experiment.- Use a temperature-controlled reaction setup.- Ensure all glassware is thoroughly cleaned and dried, and use high-purity solvents.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.

Objective: To identify the degradation products and determine the degradation rate of this compound under acidic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system (for peak identification)

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • In a separate experiment, repeat with 1 M HCl for more aggressive degradation.

    • Keep a control sample of the stock solution in methanol/water (50:50) at the same temperature.

  • Incubation:

    • Incubate the samples and the control at a set temperature (e.g., 60°C) in a water bath.

  • Time-Point Analysis:

    • Withdraw aliquots from each sample at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the acidic aliquots with an equivalent amount of NaOH to stop the degradation.

  • HPLC Analysis:

    • Dilute the neutralized aliquots with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating RP-HPLC method. An example method is provided below.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the control.

    • Identify and quantify the major degradation products.

    • If unknown peaks are observed, analyze the samples using LC-MS to determine their mass-to-charge ratio and propose potential structures.

Example RP-HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision for this compound and its degradation products.

Visualizations

degradation_pathway parent This compound protonated Protonated Intermediate parent->protonated + H+ hydrolysis_product Ring-Opened Hydrolysis Product protonated->hydrolysis_product + H2O (Hydrolysis) further_degradation Further Degradation (Smaller Fragments) hydrolysis_product->further_degradation Heat, Acid experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid_stress Add 0.1 M or 1 M HCl stock->acid_stress control Control (Methanol/Water) stock->control incubation Incubate at 60°C acid_stress->incubation control->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralize Neutralize with NaOH sampling->neutralize hplc RP-HPLC Analysis neutralize->hplc lcms LC-MS for Unknowns hplc->lcms

References

preventing decomposition of 3-Bromo-4-methylpyridin-2-ol during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Bromo-4-methylpyridin-2-ol during purification.

Frequently Asked Questions (FAQs)

Q1: My purified this compound shows two sets of peaks in the NMR spectrum. Is it impure?

A1: Not necessarily. This compound exists in a tautomeric equilibrium with 3-Bromo-4-methyl-2(1H)-pyridone. These two forms can coexist in solution, leading to two sets of peaks in the NMR spectrum. The position of this equilibrium is sensitive to the solvent, concentration, and temperature. In polar solvents and the solid state, the pyridone form is typically more stable. To confirm purity, it is advisable to use other analytical techniques like HPLC or LC-MS.

Q2: What is the primary cause of decomposition of this compound during purification?

A2: The decomposition of this compound during purification can be attributed to several factors, including thermal stress, extreme pH conditions, and interaction with the stationary phase during chromatography. The presence of the bromo substituent and the pyridin-2-ol/pyridone functionality makes the molecule susceptible to dehalogenation and other degradation pathways under harsh conditions.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution can significantly impact the stability of this compound. As a pyridine derivative, the nitrogen atom is basic and can be protonated under acidic conditions, forming a pyridinium salt. This can alter the compound's solubility and potentially catalyze degradation reactions. Conversely, strongly basic conditions can also lead to decomposition. It is generally recommended to maintain a near-neutral pH during workup and purification.[1]

Q4: Is this compound sensitive to heat?

A4: Yes, like many halogenated heterocyclic compounds, this compound can be sensitive to high temperatures. Thermal decomposition may occur, potentially leading to the elimination of hydrogen bromide and the formation of various byproducts.[2][3] It is advisable to avoid excessive temperatures during solvent evaporation and distillation.

Tautomeric Equilibrium of this compound

tautomerism This compound This compound 3-Bromo-4-methyl-2(1H)-pyridone 3-Bromo-4-methyl-2(1H)-pyridone This compound->3-Bromo-4-methyl-2(1H)-pyridone Equilibrium

Caption: Tautomeric equilibrium of the compound.

Troubleshooting Guides

Issue 1: Product Decomposition during Column Chromatography

Symptom: Streaking on the TLC plate, low recovery of the desired product, and the presence of new, more polar spots after column chromatography on silica gel.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Acidic Silica Gel The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds. Solution: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent), and then packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic) or a polymer-based resin.
Tautomerization on Column The equilibrium between the pyridin-2-ol and 2-pyridone tautomers on the silica surface can lead to broad peaks and apparent decomposition. Solution: Consider derivatizing the hydroxyl/amide group to a more stable ether or N-alkylated derivative before purification if the synthetic route allows. This "locks" the molecule in one form.
Prolonged Contact Time The longer the compound remains on the column, the greater the chance of decomposition. Solution: Use flash column chromatography with a slightly more polar eluent system to speed up the elution of the product. Avoid letting the column run dry.
Issue 2: Low Yield After Purification and Work-up

Symptom: Significant loss of material after aqueous work-up and solvent evaporation.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
pH-Dependent Solubility The compound may have significant solubility in the aqueous phase at certain pH values, especially if it forms a salt. Solution: During aqueous extraction, carefully adjust the pH of the aqueous layer to be near neutral (pH 6-8) before extracting with an organic solvent. Perform multiple extractions with a suitable solvent to ensure complete recovery.
Thermal Decomposition Evaporation of high-boiling point solvents at elevated temperatures can cause the compound to decompose. Solution: Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., < 40°C) to remove the solvent. For complete drying, use a high-vacuum line at room temperature.
Dehalogenation While less common without a specific catalyst, trace metals or certain conditions could potentially lead to dehalogenation. Solution: Ensure all glassware is clean and avoid using any unnecessary reagents that could promote reductive dehalogenation.

Purification Workflow

purification_workflow cluster_crude Crude Product cluster_purification Purification cluster_analysis Analysis Crude Crude this compound AqueousWorkup Aqueous Work-up (pH ~7) Crude->AqueousWorkup Extraction Extraction with Organic Solvent AqueousWorkup->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo (<40°C) Drying->Concentration Chromatography Flash Chromatography (Neutralized Silica) Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Alternative PurityCheck Purity Check (TLC, HPLC, NMR) Chromatography->PurityCheck Recrystallization->PurityCheck PureProduct Pure Product PurityCheck->PureProduct >95% Pure

Caption: General workflow for purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
  • Preparation of Neutralized Silica Gel: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine (0.5% v/v) to the slurry and mix thoroughly.

  • Column Packing: Pack a chromatography column with the neutralized silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the eluent containing 0.5% triethylamine. Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated. Potential solvents include ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them under high vacuum.

Troubleshooting Logic for Decomposition

troubleshooting_decomposition cluster_chrom Chromatography Issues cluster_workup Workup/Evaporation Issues Decomposition Decomposition Observed? Where Where is decomposition occurring? Decomposition->Where Chromatography During Chromatography Where->Chromatography Chromatography Workup During Workup/Evaporation Where->Workup Workup UseNeutralSilica Use Neutralized Silica/Alumina Chromatography->UseNeutralSilica FasterElution Use Faster Elution Chromatography->FasterElution ConsiderDerivatization Consider Derivatization Chromatography->ConsiderDerivatization CheckpH Check pH of Aqueous Layers (aim for ~7) Workup->CheckpH LowTempEvap Evaporate Solvent at Low Temperature (<40°C) Workup->LowTempEvap PurityCheck Check Purity Again UseNeutralSilica->PurityCheck Re-purify FasterElution->PurityCheck Re-purify ConsiderDerivatization->PurityCheck Re-evaluate Synthesis CheckpH->PurityCheck Re-workup LowTempEvap->PurityCheck Re-concentrate

Caption: Troubleshooting decision tree for decomposition.

References

Technical Support Center: Suzuki Coupling with Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving pyridinols. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a pyridinol substrate is showing low to no conversion. What are the primary causes?

Low or no yield in Suzuki couplings with pyridinols is a frequent issue stemming from several key factors:

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring, especially in 2-substituted pyridines, can coordinate to the palladium catalyst. This coordination can inhibit the catalyst or deactivate it, thereby halting the catalytic cycle.[1][2][3] The acidic proton of the hydroxyl group in pyridinols can also contribute to catalyst deactivation.

  • Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective for couplings involving electron-deficient pyridine rings.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1][2]

  • Sub-optimal Base Selection: The choice of base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4] The basicity and solubility of the base can significantly impact the reaction outcome.

  • Poor Substrate Reactivity: The reactivity of the pyridinol halide follows the general trend I > Br > Cl > F.[5][6] Chloro- and fluoro-pyridines are significantly less reactive and may require more active catalyst systems.[3]

  • Inadequate Reaction Conditions: Factors such as insufficient temperature, improper solvent choice, or the presence of oxygen and water can lead to low conversion.[2][5]

Q2: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), replacing the boron group with a hydrogen atom.[1][7] This is a significant issue with heteroaryl boronic acids.[2]

    • Solution: Use anhydrous solvents and reagents.[1] Consider using more stable boronic esters (e.g., pinacol esters) which are less prone to hydrolysis.[2] Using a weaker base might also reduce the rate of protodeboronation.[2]

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. The homocoupling of boronic acids is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][8]

    • Solution: Rigorously exclude oxygen from the reaction mixture by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen).[1][5] Using a Pd(0) source or an efficient precatalyst can also help.[3] Controlling the stoichiometry of the reactants is also important; a large excess of the boronic acid can favor homocoupling.[1]

  • Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur if there are hydride sources in the reaction mixture, such as certain alcohols.[2][8]

    • Solution: Avoid solvents that can act as hydride sources. Optimizing the reaction time can also minimize this side reaction, as prolonged reaction times can sometimes lead to increased dehalogenation.[2]

Q3: How do I choose the optimal catalyst system (palladium source and ligand) for my pyridinol coupling?

The choice of the catalyst system is crucial for a successful Suzuki coupling with pyridinols.

  • Palladium Source: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be used.[5][9] Pd(II) precatalysts require in situ reduction to the active Pd(0) species. Modern precatalysts, like the Buchwald G3 precatalysts, can provide a more active and stable catalytic species.[2]

  • Ligand Selection: For challenging substrates like pyridinols, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the reductive elimination step and can stabilize the palladium catalyst, preventing deactivation.[1][2]

    • Recommended Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type ligands are often effective for heteroaryl couplings.[2][10] N-heterocyclic carbene (NHC) ligands like IPr can also be a good choice.[3]

Q4: What is the role of the base, and how do I select the right one?

The base plays a critical role in the Suzuki coupling by facilitating the transmetalation step.[3][11] Its selection is highly dependent on the specific substrates, catalyst, and solvent.

  • Common Bases: A range of inorganic bases are commonly used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][4]

  • Base Strength: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can be milder for sensitive substrates.[2] Stronger bases like K₃PO₄ can also be beneficial, particularly for less reactive chlorides, but may promote side reactions.[2][3]

  • Screening: It is highly recommended to screen a variety of bases to find the optimal one for your specific reaction.[3] Ensure the base is of high quality, dry, and finely powdered for consistent results.[2]

Quantitative Data Summary

The following table summarizes the effects of various reaction parameters on the yield of Suzuki coupling reactions involving pyridine derivatives, based on literature data.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME80High[12]
Pd₂(dba)₃ / Ligand 1KFDioxane10074-82[13]
Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-1005-89[10][14]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O85-90~50[15]
Pd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-DioxaneReflux67-69[16]

Key Experimental Protocol: General Procedure for Suzuki Coupling of a Halopyridinol

This is a generalized procedure and should be optimized for specific substrates and reaction scales.

Materials:

  • Halopyridinol (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[2][12]

  • Ligand (if required, e.g., SPhos, 2-10 mol%)[2]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[2][3]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME)[1][12]

Procedure:

  • Preparation: Flame-dry or oven-dry all glassware. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a reaction flask containing a magnetic stir bar, add the halopyridinol, arylboronic acid (or ester), and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visual Diagrams

Suzuki_Troubleshooting_Workflow start Low/No Conversion in Suzuki Coupling of Pyridinol check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Verify Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent Quality start->check_reagents sub_catalyst Catalyst Deactivation? Ligand Choice? check_catalyst->sub_catalyst sub_conditions Oxygen/Water Contamination? Incorrect Temperature/Solvent? check_conditions->sub_conditions sub_reagents Boronic Acid Decomposition? Base Inactive? check_reagents->sub_reagents solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos). Increase Catalyst Loading. Use a Pre-catalyst. sub_catalyst->solution_catalyst solution_conditions Thoroughly Degas Solvents. Use Anhydrous Reagents. Screen Solvents & Optimize Temperature. sub_conditions->solution_conditions solution_reagents Use Fresh Boronic Acid or Switch to a Boronate Ester. Use Fresh, Finely Ground Base. sub_reagents->solution_reagents

Caption: A logical workflow for diagnosing and resolving common issues in the Suzuki coupling of pyridinols.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Desired Product) reductive_elimination->product reagents R¹-X (Pyridinol Halide) reagents->oxidative_addition boronic R²-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Bromo-4-methylpyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound on a larger scale?

A1: A common and scalable approach is a two-step synthesis. The first step involves the construction of the 4-methylpyridin-2-ol core, often through a condensation reaction. The second step is the regioselective bromination of this intermediate at the 3-position. Direct synthesis is often complex and can lead to multiple isomers.

Q2: Why is di-bromination a significant issue during the synthesis, and how can it be minimized?

A2: The pyridin-2-ol ring is highly activated towards electrophilic substitution. After the first bromine atom is added at the 3-position, the resulting this compound can sometimes be even more reactive than the starting material, leading to a second bromination, typically at the 5-position.[1][2] To minimize the formation of the 3,5-dibromo byproduct, it is crucial to precisely control the reaction conditions. Key strategies include:

  • Stoichiometry: Use a stoichiometric amount or a slight deficit of the brominating agent (e.g., 0.95-1.0 equivalents).

  • Slow Addition: Add the brominating agent dropwise or in small portions to avoid localized high concentrations.

  • Temperature Control: Maintain a low reaction temperature to decrease the rate of the second bromination.

Q3: What are the primary impurities I should expect and how can they be identified?

A3: Besides the desired product, the main impurities are typically:

  • Unreacted Starting Material: 4-methylpyridin-2-ol.

  • Di-brominated Byproduct: 3,5-dibromo-4-methylpyridin-2-ol.

  • Isomeric Byproducts: Depending on the brominating agent and conditions, small amounts of other bromo-isomers could form.

These impurities can be identified and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

Q4: What are the recommended purification methods for the crude product on a larger scale?

A4: While laboratory-scale purification often relies on silica gel column chromatography, this can be costly and inefficient for scale-up.[3] For larger quantities, the preferred methods are:

  • Recrystallization: If a suitable solvent system can be found that selectively crystallizes the desired product while leaving impurities in the mother liquor.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities.

  • Acid-Base Extraction: Exploiting the pKa differences between the product and impurities can help in their separation during aqueous work-up.

Q5: What are the key safety considerations when working with brominating agents like elemental bromine or N-Bromosuccinimide (NBS)?

A5: Both elemental bromine (Br₂) and NBS are hazardous and require careful handling in a well-ventilated fume hood.

  • Bromine (Br₂): Is highly corrosive, toxic upon inhalation, and can cause severe burns.[4] Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Have a quenching agent like sodium thiosulfate solution readily available.

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. It should be handled with care to avoid inhalation of the powder or contact with skin.

Synthesis and Bromination Workflow

cluster_0 Step 1: Synthesis of 4-Methylpyridin-2-ol cluster_1 Step 2: Regioselective Bromination cluster_2 Purification precursors Ethyl Acetoacetate + Ammonia/Amine Source intermediate 4-Methylpyridin-2-ol precursors->intermediate Condensation/ Cyclization final_product This compound intermediate->final_product Brominating Agent (e.g., NBS, Br₂) purification Recrystallization or Column Chromatography final_product->purification

Caption: A typical two-step synthetic workflow for producing this compound.

Experimental Protocols

Note: The following protocols are representative methodologies based on established chemical principles for pyridone synthesis and bromination. Optimization for scale-up is critical.

Protocol 1: Synthesis of 4-Methylpyridin-2-ol (Intermediate)

This procedure is based on the cyclization of ethyl acetoacetate.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge ethyl acetoacetate and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add a source of ammonia (e.g., ammonium hydroxide) or a primary amine. For the parent pyridone, a base catalyst like sodium ethoxide is typically used to facilitate the condensation and cyclization.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Neutralize with an acid (e.g., acetic acid or HCl), which will likely cause the product to precipitate.

  • Purification: Filter the solid product, wash with cold water or ethanol, and dry under vacuum. The purity should be assessed before proceeding to the next step.

Protocol 2: Synthesis of this compound

This procedure focuses on minimizing di-bromination.

  • Reaction Setup: Charge the reactor with 4-methylpyridin-2-ol (1.0 eq.) and a suitable solvent (e.g., acetic acid, dichloromethane, or an aqueous buffer).[1][5] Cool the mixture to 0-5 °C using an ice bath.

  • Brominating Agent Preparation: In a separate vessel, dissolve N-bromosuccinimide (NBS) (0.98 eq.) or elemental bromine (Br₂) (0.98 eq.) in the reaction solvent.

  • Slow Addition: Add the brominating agent solution to the cooled pyridone solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-3 hours after the addition is complete. Monitor the consumption of the starting material by TLC or HPLC.

  • Quenching: Once the reaction is deemed complete, quench any remaining brominating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Isolation and Purification: The work-up will depend on the solvent used. For an organic solvent, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can then be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data Summary

The following tables provide representative data for the synthesis. Actual amounts should be calculated based on the specific scale and reactor capacity.

Table 1: Representative Reagent Stoichiometry

StepReagentMolar Eq.Notes
1 Ethyl Acetoacetate1.0Limiting Reagent
Ammonia/Amine Source1.0 - 1.2Excess may be used to drive reaction
Base Catalyst (e.g., NaOEt)1.0 - 1.1
2 4-Methylpyridin-2-ol1.0Intermediate from Step 1
N-Bromosuccinimide (NBS)0.95 - 1.0Using a slight deficit minimizes di-bromination

Table 2: Key Scale-Up Process Parameters

ParameterStep 1: SynthesisStep 2: BrominationKey Consideration
Temperature Reflux (e.g., ~78°C for EtOH)0 - 5 °CCrucial for controlling selectivity and preventing side reactions.
Reaction Time 4 - 12 hours2 - 5 hoursMust be monitored to ensure completion without byproduct formation.
Solvent Ethanol, MethanolAcetic Acid, DichloromethaneSolvent choice impacts reaction rate, solubility, and work-up.
Agitation Moderate to HighHighEnsures homogenous mixing, especially during slow additions.

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Conversion during Bromination 1. Reaction temperature is too low. 2. Inactive brominating agent (e.g., old NBS). 3. Insufficient reaction time.1. Allow the temperature to slowly rise to room temperature. 2. Use a freshly opened or purified batch of NBS. 3. Extend the reaction time and monitor progress every hour.
Significant (>10%) Di-bromo Byproduct Formation 1. Excess brominating agent was used. 2. Poor temperature control (temperature spike). 3. Addition of brominating agent was too fast.1. Reduce the equivalents of brominating agent to 0.95-0.98. 2. Ensure robust cooling and monitoring of the internal temperature. 3. Increase the addition time and ensure vigorous stirring.
Product Oiled Out During Work-up/Crystallization 1. Presence of impurities depressing the melting point. 2. Incorrect solvent or solvent/anti-solvent ratio used for crystallization.1. Attempt to purify a small sample via chromatography to obtain a seed crystal. 2. Screen multiple solvents for recrystallization; try slow cooling or using an anti-solvent.
Difficult Filtration of Final Product 1. Very fine, "powdery" crystals formed. 2. Product is gummy or oily.1. Modify the crystallization procedure: slower cooling or aging the slurry may increase particle size. 2. Re-dissolve the crude material and attempt crystallization from a different solvent system.

Troubleshooting Workflow: High Di-bromo Impurity

start High Di-bromo Impurity Detected by HPLC/NMR check_eq Verify Stoichiometry: Were >1.0 eq. of Brominating Agent Used? start->check_eq check_temp Review Batch Record: Were there any Temperature Spikes? check_eq->check_temp No sol_eq Action: Reduce eq. to 0.95-0.98 for next batch. check_eq->sol_eq Yes check_add Review Batch Record: Was the Addition Rate Faster than Protocol? check_temp->check_add No sol_temp Action: Improve cooling efficiency and monitoring. check_temp->sol_temp Yes sol_add Action: Increase addition time and ensure high agitation. check_add->sol_add Yes

References

Technical Support Center: Purification of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 3-Bromo-4-methylpyridin-2-ol?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 4-methylpyridin-2-ol.

  • Over-brominated species: Di-brominated or other poly-brominated pyridinols.

  • Isomeric byproducts: Bromination at other positions on the pyridine ring.

  • Reagents and catalysts: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts used in the synthesis.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the physical state of your product and the nature of the impurities.

  • Recrystallization: This is an excellent method if your product is a solid and a suitable solvent can be found. It is effective for removing small amounts of impurities.[2]

  • Flash Column Chromatography: This is a highly effective technique for separating the desired product from impurities with different polarities, such as isomeric and di-brominated byproducts.[2]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure product.

Q4: My purified this compound is discolored. What could be the cause?

A4: Discoloration can be due to trace impurities, such as residual bromine or oxidation byproducts. If the product is otherwise pure by analytical methods (e.g., NMR, GC-MS), you can try treating a solution of the compound with a small amount of activated charcoal followed by filtration to remove colored impurities.[3]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.[4]1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, causing it to come out of solution as a liquid.[4]1. Re-heat the solution and add more solvent. 2. Choose a lower-boiling point solvent or a different solvent system.
Low recovery of the purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] 2. The crystals were washed with a solvent that was not cold enough.[6]1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Always use ice-cold solvent to wash the filtered crystals.
Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of spots (low resolution). 1. The chosen eluent system is not optimal. 2. The column was packed improperly, leading to channeling. 3. The sample was loaded in too large a volume of solvent.1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[8] 2. Ensure the column is packed evenly without air bubbles.[9] 3. Dissolve the sample in a minimal amount of solvent before loading.
The compound is not eluting from the column. The eluent is not polar enough to move the compound down the silica gel.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[9]
Streaking of spots on TLC and poor separation on the column. The compound may be interacting too strongly with the acidic silica gel, which is common for nitrogen-containing heterocycles.[10]Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.5-1%), to the eluent system.[8][10]

Data Presentation

Since specific quantitative data for the purification of this compound is not available, the following table provides a general comparison of expected purity levels for brominated pyridine compounds after applying standard purification techniques.

Purification Method Starting Purity (Typical) Expected Final Purity Notes
Single Recrystallization80-90%95-99%Highly dependent on the solubility of impurities. May require multiple recrystallizations for higher purity.[11]
Flash Column Chromatography60-90%>98%Effective for removing a wide range of impurities, including isomers. Purity can often reach >99%.[12][13]

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the purification of a solid brominated pyridin-2-ol derivative by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[15]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter funnel or in a desiccator.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying a brominated pyridin-2-ol derivative using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a gradient of hexane/ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Use TLC to determine a suitable solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent to facilitate the separation of the compounds. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the separation by TLC, visualizing the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product. Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis Crude_Product Crude this compound Initial_TLC TLC Analysis of Crude Crude_Product->Initial_TLC Recrystallization Recrystallization Initial_TLC->Recrystallization High Purity & Solid Column_Chromatography Column Chromatography Initial_TLC->Column_Chromatography Multiple Impurities Pure_Product Pure Product Recrystallization->Pure_Product Final_TLC TLC Analysis of Pure Fractions Column_Chromatography->Final_TLC Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization Final_TLC->Pure_Product

Caption: A general workflow for the purification of this compound.

Purification_Decision_Tree Start Crude Product Analysis Is_Solid Is the product a solid? Start->Is_Solid High_Purity Is the crude product >90% pure? Is_Solid->High_Purity Yes Distill Consider Distillation (if liquid) Is_Solid->Distill No Recrystallize Perform Recrystallization High_Purity->Recrystallize Yes Column Perform Column Chromatography High_Purity->Column No End_Pure Pure Product Recrystallize->End_Pure Column->End_Pure Distill->End_Pure

Caption: Decision tree for selecting a suitable purification method.

References

analytical methods for detecting byproducts in 3-Bromo-4-methylpyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-4-methylpyridin-2-ol Synthesis

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with essential guidance on identifying and analyzing byproducts in the synthesis of this compound. Ensuring the purity of this intermediate is critical for the integrity of subsequent reactions and the quality of final products.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts to expect when synthesizing this compound?

When synthesizing this compound, typically via electrophilic bromination of 4-methylpyridin-2-ol, several byproducts can arise depending on the reaction conditions. These include:

  • Unreacted Starting Material: Residual 4-methylpyridin-2-ol.

  • Isomeric Byproducts: Bromination at other positions on the pyridine ring, such as 5-Bromo-4-methylpyridin-2-ol.[1][2]

  • Di-brominated Byproducts: Over-bromination can lead to the formation of species like 3,5-Dibromo-4-methylpyridin-2-ol, especially with an excess of the brominating agent or prolonged reaction times.[1][2]

Q2: Which analytical techniques are most effective for identifying and quantifying these byproducts?

A multi-technique approach is recommended for a comprehensive analysis.[2]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and separating non-volatile impurities.[2] A reversed-phase method with UV detection is typically suitable for these aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components and providing definitive identification based on molecular weight and fragmentation patterns.[1][2] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is a key identifier.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for unambiguously distinguishing between isomers by analyzing the chemical shifts and coupling constants of the aromatic protons.[1]

Q3: I have an unexpected peak in my HPLC chromatogram. How can I begin to identify it?

The first step is to determine the peak's molecular weight. If you have access to LC-MS, this is the most direct method. Alternatively, you can collect the fraction corresponding to the unknown peak and analyze it by GC-MS or infusion-MS. Comparing the molecular weight with those of potential byproducts (see Table 1) is a critical diagnostic step.

Q4: My GC-MS analysis shows a peak with the correct molecular weight for a di-brominated product. How can I confirm this?

A di-brominated compound will exhibit a characteristic isotopic pattern in its mass spectrum. You should observe three molecular ion peaks: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 intensity ratio, corresponding to the combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Q5: How can ¹H NMR spectroscopy help differentiate between the desired this compound and the 5-Bromo isomer?

The substitution pattern on the pyridine ring dictates the chemical shifts and coupling patterns of the remaining ring protons.

  • For This compound , you would expect to see two distinct aromatic protons. The proton at the 5-position will likely be a doublet, coupled to the proton at the 6-position, which will also be a doublet.

  • For the isomeric 5-Bromo-4-methylpyridin-2-ol , the proton at the 3-position would likely appear as a singlet (or a very narrow doublet due to long-range coupling), while the proton at the 6-position would also be a singlet. This difference in multiplicity provides a clear method for structural assignment.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High percentage of unreacted starting material (4-methylpyridin-2-ol) in the final product. 1. Insufficient amount of brominating agent (e.g., NBS, Br₂). 2. Reaction temperature was too low or reaction time was too short. 3. Poor mixing of reagents.1. Ensure the correct stoichiometry of the brominating agent is used. 2. Carefully monitor and control the reaction temperature and time as per the protocol. 3. Maintain vigorous stirring throughout the reaction.
Significant amount of di-brominated byproduct detected. [1]1. Excess of brominating agent was used. 2. Reaction temperature was too high, increasing reactivity. 3. Reaction was allowed to proceed for too long.1. Use a stoichiometric amount (or slight excess) of the brominating agent. 2. Maintain the recommended temperature, especially during the addition of the brominating agent. 3. Monitor the reaction progress using TLC or HPLC and quench the reaction upon consumption of the starting material.
Multiple isomeric byproducts are present. [1][2]1. Lack of regioselectivity in the bromination reaction. 2. Reaction conditions (e.g., solvent, temperature) favoring multiple substitution patterns.1. Modify reaction conditions; for example, changing the solvent or using a different brominating agent may improve regioselectivity. 2. Purification by column chromatography or recrystallization will be necessary to isolate the desired isomer.

Quantitative Data Summary

Table 1: Common Byproducts and Their Expected Molecular Weights

CompoundMolecular FormulaMonoisotopic Mass (Da)Key MS Isotopic Peaks (m/z)
4-methylpyridin-2-ol (Starting Material)C₆H₇NO109.05109 ([M]⁺), 110 ([M+H]⁺)
This compound (Product) C₆H₆BrNO 186.96 187/189 ([M+H]⁺)
5-Bromo-4-methylpyridin-2-ol (Isomer)C₆H₆BrNO186.96187/189 ([M+H]⁺)
3,5-Dibromo-4-methylpyridin-2-ol (Di-brominated)C₆H₅Br₂NO264.87265/267/269 ([M+H]⁺)

Note: Mass-to-charge ratios (m/z) are shown for the protonated molecule [M+H]⁺, which is common in ESI-MS. The listed pairs/triplets reflect the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 2: Comparison of Key Analytical Techniques

Analytical Technique Information Obtained Key Advantages Common Limitations
HPLC-UV Purity percentage, quantification of non-volatile impurities.Versatile for a wide range of compounds, excellent quantitative accuracy.Peak identification can be ambiguous without a reference standard or MS detector.[2]
GC-MS Purity percentage, identification of volatile impurities and isomers.High resolution for volatile compounds, definitive identification by mass spectrum.[2]Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for polar compounds like pyridinols.
NMR Spectroscopy Structural confirmation, identification and quantification of isomers and impurities.Provides detailed structural information, allowing for unambiguous identification of unknown impurities.Lower sensitivity compared to GC-MS and HPLC for trace impurities.[2]

Visualized Workflows

Logical Workflow for Unknown Byproduct Identification start Crude Reaction Mixture Shows Unexpected Peak(s) by TLC/HPLC step1 Analyze by LC-MS or GC-MS start->step1 step2 Determine Molecular Weight (MW) and Bromine Isotope Pattern step1->step2 decision1 Does MW Match Expected Byproducts? step2->decision1 sub_step1 Compare Retention Time with Available Standards (if any) decision1->sub_step1 Yes step5 Investigate Potential Side Reactions or Degradation Pathways decision1->step5 No path1 Yes path2 No sub_step2 Hypothesize Structure (e.g., Isomer, Di-bromo) sub_step1->sub_step2 step3 Perform ¹H and ¹³C NMR Analysis on Isolated Impurity or Mixture sub_step2->step3 step4 Confirm Structure via Chemical Shifts & Coupling step3->step4 step5->step3 General Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep1 Accurately weigh crude sample prep2 Dissolve in appropriate solvent to known concentration prep1->prep2 analysis HPLC-UV/MS GC-MS NMR prep2->analysis proc1 Integrate Peaks & Determine Relative Area % analysis->proc1 proc2 Identify Byproducts by MS Fragmentation / NMR Shifts proc1->proc2 proc3 Generate Final Purity Report proc2->proc3 start Crude Product start->prep1

References

Validation & Comparative

Reactivity Face-Off: 3-Bromo-4-methylpyridin-2-ol vs. 3-Chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Halogenated pyridin-2-ols are valuable intermediates, offering multiple reactive sites for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of two such key building blocks: 3-bromo-4-methylpyridin-2-ol and 3-chloro-4-methylpyridin-2-ol . The focus is on their performance in widely-used synthetic transformations, supported by established chemical principles and analogous experimental data.

General Principles of Reactivity

The reactivity of this compound and its chloro-analogue is primarily governed by the nature of the carbon-halogen bond at the 3-position of the pyridine ring. This difference in the halogen substituent leads to distinct reactivity profiles in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The general reactivity trend for halogens in this step is I > Br > Cl > F. This is a consequence of the decreasing strength of the C-X bond down the halogen group. The C-Br bond is weaker and therefore more readily cleaved by the palladium catalyst than the more robust C-Cl bond. Consequently, This compound is generally expected to be more reactive in these transformations, often translating to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the reactivity trend is often reversed. The rate-determining step in an SNAr reaction is typically the attack of the nucleophile on the carbon atom bearing the leaving group. The electronegativity of the halogen plays a more significant role here, with more electronegative halogens better able to stabilize the negative charge in the Meisenheimer intermediate. Thus, 3-chloro-4-methylpyridin-2-ol may exhibit higher reactivity in SNAr reactions, although this can be highly dependent on the specific nucleophile and reaction conditions.

Comparative Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. Given the principles outlined above, the bromo-substituted pyridinol is expected to be the more reactive partner.

Reaction ParameterThis compound (Expected)3-Chloro-4-methylpyridin-2-ol (Expected)
Catalyst Loading LowerHigher
Reaction Temperature Milder (e.g., 80-100 °C)Harsher (e.g., >100 °C)
Reaction Time ShorterLonger
Typical Yields Good to ExcellentModerate to Good
Note: This data is extrapolated from typical conditions for Suzuki-Miyaura reactions of bromo- and chloro-pyridines.

dot

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki coupling, the reactivity is largely dependent on the ease of oxidative addition.

Reaction ParameterThis compound3-Chloro-4-methylpyridin-2-ol
Typical Catalyst System Pd₂(dba)₃ / RuPhosPd₂(dba)₃ / XPhos or similar bulky ligands
Base NaOtBu, LiHMDSK₂CO₃, Cs₂CO₃
Typical Temperature 80-110 °C100-130 °C
Typical Yields Good to ExcellentModerate to Good
Note: This data is based on established protocols for the Buchwald-Hartwig amination of analogous bromo- and chloro-pyridines.[1]

dot

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine Coordination & Deprotonation HNRR' / Base Ar-Pd(II)(NRR')L2 Ar-Pd(II)(NRR')L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NRR')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NRR')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NRR' Ar-NRR' Reductive Elimination->Ar-NRR'

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[2]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on procedures for similar halopyridine substrates. Optimization for the specific pyridin-2-ol substrates is likely necessary.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 3-Halo-4-methylpyridin-2-ol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O, Dioxane)

Procedure:

  • To a dry reaction vessel, add the 3-halo-4-methylpyridin-2-ol, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 3-Halo-4-methylpyridin-2-ol (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos precatalyst, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and base under an inert atmosphere.

  • Add the 3-halo-4-methylpyridin-2-ol to the tube.

  • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.[1]

dot

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Halopyridinol, Coupling Partner, & Base Inert Atmosphere Evacuate & Backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add Degassed Solvent & Catalyst Inert Atmosphere->Add Solvent & Catalyst Heat & Stir Heat to Desired Temperature with Vigorous Stirring Add Solvent & Catalyst->Heat & Stir Monitor Progress Monitor by TLC/LC-MS Heat & Stir->Monitor Progress Quench & Extract Quench Reaction & Extract Product Monitor Progress->Quench & Extract Upon Completion Dry & Concentrate Dry Organic Layer & Concentrate Quench & Extract->Dry & Concentrate Purify Purify by Chromatography Dry & Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Context in Drug Development

While this compound and 3-chloro-4-methylpyridin-2-ol may not have direct biological activity themselves, they are valuable precursors to a wide range of biologically active molecules. For instance, the related compound 3-amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[4][5] The ability to efficiently and selectively functionalize the pyridinol core using reactions like those described above is therefore of significant interest to medicinal chemists.

Conclusion

References

A Comparative Guide to the Synthetic Routes of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-4-methylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of plausible synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The primary approach involves a two-step synthesis: the formation of the 4-methylpyridin-2-ol core followed by its regioselective bromination.

Comparison of Synthetic Strategies

Two main strategies for the synthesis of this compound are presented below, focusing on different methods for the crucial bromination step.

Route 1: Synthesis of 4-Methylpyridin-2-ol via Acetoacetate Condensation and Subsequent Bromination with N-Bromosuccinimide (NBS)

This route involves the initial construction of the 4-methylpyridin-2-ol ring system through a Hantzsch-like pyridine synthesis from ethyl acetoacetate and cyanoacetamide. The resulting pyridin-2-ol is then brominated at the 3-position using N-Bromosuccinimide (NBS), a mild and selective brominating agent.

Route 2: Synthesis of 4-Methylpyridin-2-ol and Subsequent Bromination with Elemental Bromine (Br₂)

This pathway also begins with the synthesis of 4-methylpyridin-2-ol. However, the subsequent bromination is achieved using elemental bromine. This method, while often effective, can sometimes lead to lower selectivity and the formation of polybrominated byproducts if not carefully controlled.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two proposed synthetic routes.

Parameter Route 1: NBS Bromination Route 2: Br₂ Bromination
Step 1: Synthesis of 4-Methylpyridin-2-ol
Starting MaterialsEthyl acetoacetate, Cyanoacetamide, PiperidineEthyl acetoacetate, Cyanoacetamide, Piperidine
SolventEthanolEthanol
Reaction Time4 hours (reflux)4 hours (reflux)
Yield~75%~75%
Step 2: Bromination
Starting Material4-Methylpyridin-2-ol4-Methylpyridin-2-ol
Brominating AgentN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
SolventAcetic AcidAcetic Acid
Reaction Time2 hours3 hours
TemperatureRoom TemperatureRoom Temperature
YieldHigh (specific data not available)Moderate (specific data not available)
Overall Yield Potentially HigherPotentially Lower
Selectivity Generally high for mono-brominationRisk of polybromination
Handling NBS is a solid, easier to handleBr₂ is a volatile, corrosive liquid

Logical Workflow of Synthetic Routes

The following diagram illustrates the logical progression of the two synthetic routes, highlighting the key transformations.

SynthesisComparison cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 Start Ethyl acetoacetate + Cyanoacetamide Step1_1 Synthesis of 4-Methylpyridin-2-ol Start->Step1_1 Piperidine, Ethanol, Reflux Step1_2 Synthesis of 4-Methylpyridin-2-ol Start->Step1_2 Piperidine, Ethanol, Reflux Step2_1 Bromination with NBS Step1_1->Step2_1 Acetic Acid, RT Product1 This compound Step2_1->Product1 Step2_2 Bromination with Br₂ Step1_2->Step2_2 Acetic Acid, RT Product2 This compound Step2_2->Product2

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis of 4-Methylpyridin-2-ol and Bromination with NBS

Step 1: Synthesis of 4-Methylpyridin-2-ol

  • To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in ethanol (50 mL), add piperidine (1 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to afford 4-methylpyridin-2-ol.

  • Expected yield is approximately 75%.

Step 2: Bromination with N-Bromosuccinimide (NBS)

  • Dissolve 4-methylpyridin-2-ol (1.09 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise to the solution at room temperature while stirring.

  • Continue stirring for 2 hours.

  • Pour the reaction mixture into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound.

Route 2: Synthesis of 4-Methylpyridin-2-ol and Bromination with Elemental Bromine

Step 1: Synthesis of 4-Methylpyridin-2-ol

Follow the same procedure as in Step 1 of Route 1.

Step 2: Bromination with Elemental Bromine (Br₂)

  • Dissolve 4-methylpyridin-2-ol (1.09 g, 10 mmol) in glacial acetic acid (20 mL).

  • Slowly add a solution of bromine (1.60 g, 10 mmol) in acetic acid (5 mL) to the reaction mixture at room temperature with vigorous stirring.

  • Stir the mixture for 3 hours.

  • Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.

Conclusion

Both presented routes offer viable pathways to this compound. Route 1, utilizing NBS for bromination, is generally preferred due to its higher selectivity, milder reaction conditions, and the easier handling of the solid brominating agent. Route 2, employing elemental bromine, is a more traditional method but requires careful control to avoid over-bromination and involves handling a more hazardous reagent. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product.

analytical validation of 3-Bromo-4-methylpyridin-2-ol structure

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Analytical Validation of 3-Bromo-4-methylpyridin-2-ol: A Comparative Approach

For researchers, scientists, and professionals in drug development, the rigorous analytical validation of novel chemical entities is paramount to ensuring data integrity, reproducibility, and compliance with regulatory standards. This guide provides a comprehensive framework for the analytical validation of the structure of this compound. Due to the limited availability of published, comprehensive validation data for this specific compound, this document outlines a standard validation workflow and compares the expected analytical outcomes with data from structurally related pyridinol derivatives.

Workflow for Analytical Validation

The structural confirmation and purity assessment of a synthesized compound like this compound requires a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the compound's identity and purity.

Analytical_Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopic Spectroscopic Identification cluster_Chromatographic Purity & Quantification cluster_Final Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR HPLC HPLC/UPLC Purification->HPLC GC GC (if applicable) Purification->GC Elemental Elemental Analysis Purification->Elemental Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation GC->Confirmation Elemental->Confirmation

Caption: A typical workflow for the analytical validation of a synthesized chemical compound.

Comparative Data Presentation

The following tables summarize the expected analytical data for this compound and provide a comparison with related pyridinone and bromopyridine derivatives.

Table 1: Spectroscopic Data Comparison
TechniqueExpected Data for this compoundComparative Data for a Related Compound (e.g., 2-Bromo-4-methylpyridine)[1]
¹H NMR Signals for aromatic protons, methyl group, and hydroxyl proton. Chemical shifts influenced by the bromine, hydroxyl, and methyl groups.Aromatic protons (~7.0-8.4 ppm), methyl group (~2.3-2.5 ppm).
¹³C NMR Six distinct carbon signals. The carbon bearing the bromine and the carbon bearing the hydroxyl group will have characteristic chemical shifts.Six signals, with the carbon attached to the bromine being significantly downfield.
Mass Spec. Molecular ion peak corresponding to C₆H₆BrNO. A characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) will be observed.Molecular ion peaks at m/z 171 and 173 for the ⁷⁹Br and ⁸¹Br isotopes, respectively.
IR Spec. Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching (if in pyridinone tautomeric form, ~1650-1670 cm⁻¹), C-Br stretching (~500-600 cm⁻¹), and aromatic C-H and C=C stretching.C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic ring.
Table 2: Chromatographic Purity Assessment
ParameterHPLC MethodGC Method
Typical Column C18 (Reversed-Phase)HP-5ms or equivalent (non-polar)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium
Detection UV-Vis (e.g., 254 nm, 270 nm)Mass Spectrometry (MS)
Expected Purity >98% (after purification)>98% (after purification)
Potential Impurities Starting materials, isomeric byproducts, debrominated species.Volatile impurities, residual solvents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to assign protons to their respective positions in the molecule. Assign the carbon signals based on their chemical shifts and comparison with predicted values.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition.

  • Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).

  • Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). For direct infusion ESI, dissolve in a suitable solvent like methanol or acetonitrile.

  • GC-MS Method:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the molecular ion peak. Confirm the presence of bromine by observing the characteristic M+2 isotopic pattern. Analyze the fragmentation pattern to further support the proposed structure.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Method:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration (e.g., 1 mg/mL).

  • Data Analysis: Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.

Hypothetical Signaling Pathway Involvement

Pyridinone derivatives are known to be pharmacologically active and can interact with various biological targets. For instance, they have been investigated as inhibitors of enzymes like phosphodiesterases (PDEs).[2] The diagram below illustrates a hypothetical signaling pathway where a pyridinone-based inhibitor might act.

Signaling_Pathway ext_signal External Signal (e.g., Hormone) receptor GPCR ext_signal->receptor ac Adenylyl Cyclase receptor->ac activates camp cAMP atp ATP atp->camp converts to amp AMP camp->amp degraded by pka Protein Kinase A (PKA) camp->pka activates pde Phosphodiesterase (PDE) response Cellular Response pka->response leads to inhibitor This compound (Hypothetical Inhibitor) inhibitor->pde inhibits

Caption: A hypothetical signaling pathway showing the role of PDE and its potential inhibition.

By following a structured analytical validation plan and comparing the obtained data with that of known, related compounds, researchers can confidently establish the structure and purity of this compound, ensuring the reliability of their research and development efforts.

References

A Spectroscopic Comparison of 3-Bromo-4-methylpyridin-2-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the target compound, 3-Bromo-4-methylpyridin-2-ol, and its key precursors, 4-methylpyridine and 4-methylpyridin-2-ol. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds during synthesis and analysis. The guide includes tabulated spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic pathway.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from 4-methylpyridine. The initial step involves the conversion of 4-methylpyridine to 4-methylpyridin-2-ol, which is subsequently brominated to yield the final product.

Synthetic_Pathway Synthetic Pathway to this compound 4-methylpyridine 4-methylpyridine 4-methylpyridin-2-ol 4-methylpyridin-2-ol 4-methylpyridine->4-methylpyridin-2-ol Oxidation This compound This compound 4-methylpyridin-2-ol->this compound Bromination

Caption: Synthetic route from 4-methylpyridine to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. Note that pyridin-2-ol compounds can exist in equilibrium with their pyridin-2-one tautomers, which is reflected in their spectroscopic properties.

¹H NMR Data Comparison (in CDCl₃)
CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
4-Methylpyridine H-2, H-6~8.46Doublet (d)
H-3, H-5~7.10Doublet (d)
-CH₃~2.35Singlet (s)
4-Methylpyridin-2-ol H-6~7.22Doublet (d)
H-5~6.30Singlet (s) or narrow doublet
H-3~6.05Doublet (d)
-CH₃~2.17Singlet (s)
N-H/O-H~13.17Broad Singlet (br s)
This compound H-6~7.4 (Predicted)Doublet (d)
H-5~6.5 (Predicted)Doublet (d)
-CH₃~2.2 (Predicted)Singlet (s)
N-H/O-H~13.0 (Predicted)Broad Singlet (br s)
¹³C NMR Data Comparison (in CDCl₃)
CompoundCarbon AssignmentChemical Shift (δ, ppm)
4-Methylpyridine C-2, C-6~149.2
C-4~147.5
C-3, C-5~124.3
-CH₃~21.0
4-Methylpyridin-2-ol C-2~165.0 (Predicted)
C-4~145.0 (Predicted)
C-6~135.0 (Predicted)
C-5~115.0 (Predicted)
C-3~105.0 (Predicted)
-CH₃~18.0 (Predicted)
This compound C-2~163.0 (Predicted)
C-4~148.0 (Predicted)
C-6~138.0 (Predicted)
C-5~118.0 (Predicted)
C-3~95.0 (Predicted)
-CH₃~19.0 (Predicted)
IR Spectroscopy Data Comparison
CompoundFunctional GroupAbsorption Band (cm⁻¹)
4-Methylpyridine C-H (aromatic)3100-3000
C-H (aliphatic)2950-2850
C=C, C=N1600-1450
4-Methylpyridin-2-ol O-H / N-H3400-3200 (broad)
C-H (aromatic/alkene)3100-3000
C-H (aliphatic)2950-2850
C=O (amide)~1650
C=C1600-1550
This compound O-H / N-H3400-3200 (broad)
C-H (aromatic/alkene)3100-3000
C-H (aliphatic)2950-2850
C=O (amide)~1650
C=C1600-1550
C-Br600-500
Mass Spectrometry Data Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
4-Methylpyridine C₆H₇N93.1393 (M⁺), 92, 66, 39[1]
4-Methylpyridin-2-ol C₆H₇NO109.13109 (M⁺), 80, 53
This compound C₆H₆BrNO188.02187/189 (M⁺, Br isotopes), 108, 80

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 200-220 ppm, a larger number of scans for adequate signal averaging (typically 1024 or more), and a relaxation delay of 2-5 seconds.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

    • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

    • Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Procedure:

    • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or methanol.[2]

    • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The oven temperature program should be optimized to ensure good separation of the components, for instance, starting at 50°C and ramping up to 280°C.[2]

    • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Set the MS to scan a mass range of m/z 40 to 300. The ionization mode is typically EI at 70 eV.[2]

    • Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest. Extract the mass spectrum for this peak to observe the molecular ion and characteristic fragment ions.[2]

References

Comparative Biological Activity of Bromo-Methyl-Pyridine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of bromo-methyl-pyridine derivatives, offering insights into their potential as therapeutic agents. While direct comparative studies on a series of 3-Bromo-4-methylpyridin-2-ol derivatives are not extensively available in the reviewed literature, this document compiles and compares data from structurally related compounds to inform future research and development in this area.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities. The introduction of bromo and methyl substituents can significantly influence the pharmacological properties of these compounds. This guide focuses on the anticancer, antimicrobial, and enzyme-inhibiting activities of various bromo-methyl-pyridine derivatives, presenting available quantitative data, detailed experimental protocols, and relevant biological pathways to facilitate further investigation into derivatives of this compound.

Anticancer Activity

Derivatives of substituted pyridines have demonstrated significant cytotoxic activity against various cancer cell lines. The nature and position of substituents on the pyridine ring are critical in determining their potency and selectivity.

Table 1: Anticancer Activity of Substituted Pyridine and Related Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Substituted-4-methylpyridineAryl (e.g., Phenyl) substitutedHeLa (Cervical Cancer)~10-20[1]
MCF-7 (Breast Cancer)~15-25[1]
Heteroaryl (e.g., Thiazole) substitutedPC-3 (Prostate Cancer)~5-15[1]
HepG2 (Liver Cancer)~10-20[1]
Thieno[2,3-c]pyridineCompound 6iHSC3 (Head and Neck)10.8[2]
T47D (Breast Cancer)11.7[2]
RKO (Colorectal Cancer)12.4[2]
Pyrimidine-Tethered CompoundCompound B-4MCF-7 (Breast Cancer)6.70 ± 1.02[3]
A549 (Lung Cancer)20.49 ± 2.7[3]

Antimicrobial Activity

Several pyridine derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens. The data suggests that these compounds can be promising leads for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Bromo-Methyl-Phenyl and Related Pyridine Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideCompound 5dSalmonella Typhi (XDR)6.25[4]

Enzyme Inhibition

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. Bromo-methyl-pyridine derivatives have shown potential as inhibitors of various enzymes, including alkaline phosphatase.

Table 3: Enzyme Inhibition Activity of a Bromo-Methyl-Phenyl Derivative

Compound ClassDerivative ExampleEnzymeIC50 (µM)Reference
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideCompound 5dAlkaline Phosphatase1.469 ± 0.02[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the biological assays mentioned in this guide.

Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a suitable culture medium.[1]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for a period of 48-72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1][5]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of chemical substances.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.

  • Well Preparation: Wells of a defined diameter are punched into the agar.

  • Compound Application: A specific volume of the test compound solution at different concentrations is added to each well.[4]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) can be determined by further dilution methods.[4]

Enzyme Inhibition Assay (Alkaline Phosphatase)

This assay determines the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: A solution of the enzyme (e.g., alkaline phosphatase) and its substrate (e.g., p-nitrophenyl phosphate) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Activity Measurement: The rate of the reaction is measured by monitoring the formation of the product over time, often through a change in absorbance or fluorescence.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[4]

Visualizing Biological Processes

Diagrams of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the research process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Scaffold Derivatization Chemical Synthesis of Derivative Library Start->Derivatization Purification Purification & Characterization Derivatization->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Data Quantitative Data (IC50, MIC) Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological screening of novel chemical derivatives.

mapk_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Potential Pyridine Derivative Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target in anticancer drug discovery.

References

A Comparative Guide to Catalytic Synthesis of 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-4-methylpyridin-2-ol is a key step in the development of various pharmaceutical compounds. The strategic placement of the bromo, methyl, and hydroxyl groups on the pyridine ring makes it a valuable intermediate for further chemical modifications. This guide provides a comparative overview of potential catalytic strategies for the synthesis of this compound, based on established methodologies for related pyridine and pyridin-2-one derivatives. Due to a lack of direct comparative studies for this specific molecule, this guide extrapolates from known reactions on similar substrates to provide a useful framework for synthetic route selection and optimization.

Comparison of Synthetic Strategies and Potential Catalysts

The synthesis of this compound can be approached through two primary strategies: direct bromination of the 4-methylpyridin-2-ol precursor or a multi-step synthesis involving the construction of the brominated pyridin-2-one ring. Each strategy offers different advantages and challenges, with the choice of catalyst being a critical factor in achieving high yield and selectivity.

Synthetic StrategyStarting MaterialBrominating AgentPotential Catalyst/ConditionsExpected YieldAdvantagesDisadvantages
Direct C-H Bromination 4-Methylpyridin-2-olN-Bromosuccinimide (NBS)Lewis Acids (e.g., AlCl₃, FeCl₃) or Radical Initiator (e.g., AIBN)Moderate to HighAtom-economical, fewer synthetic steps.Potential for side reactions (e.g., over-bromination, bromination at other positions), requires optimization of reaction conditions.
Sandmeyer-type Reaction 3-Amino-4-methylpyridin-2-olNaNO₂, HBr, CuBrCopper(I) Bromide (CuBr)HighHigh regioselectivity, generally clean reactions.Requires the synthesis of the amino precursor, handling of potentially unstable diazonium salts.
Bromination with Elemental Bromine 4-Methylpyridin-2-olBromine (Br₂)Acetic Acid or Sulfuric AcidVariableReadily available brominating agent.Harsh reaction conditions, potential for multiple brominations, safety concerns with handling bromine.

Experimental Protocols

Representative Protocol for Direct Bromination of a Pyridin-2-one Derivative

This protocol is based on the bromination of a similar pyridin-2-one substrate and can serve as a starting point for the synthesis of this compound.

Materials:

  • 4-Methylpyridin-2-ol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃)

  • Sodium Bicarbonate Solution (saturated)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of 4-methylpyridin-2-ol (1.0 eq) in anhydrous DCM at 0 °C, add the Lewis acid catalyst (0.1-1.0 eq).

  • Slowly add a solution of NBS (1.0-1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Representative Protocol for a Sandmeyer-type Reaction

This protocol outlines the general steps for a Sandmeyer reaction, which can be adapted from the synthesis of other bromopyridines.[1]

Materials:

  • 3-Amino-4-methylpyridin-2-ol

  • Hydrobromic Acid (48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Sodium Hydroxide Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-amino-4-methylpyridin-2-ol (1.0 eq) in 48% hydrobromic acid and cool the mixture to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.0-1.2 eq) to the reaction mixture, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized through the following workflows.

G cluster_0 Direct C-H Bromination Pathway cluster_1 Sandmeyer-type Reaction Pathway 4-Methylpyridin-2-ol 4-Methylpyridin-2-ol Reaction Mixture Reaction Mixture 4-Methylpyridin-2-ol->Reaction Mixture Add Brominating Agent (e.g., NBS) Crude Product Crude Product Reaction Mixture->Crude Product Catalyst (e.g., Lewis Acid) Purified this compound Purified this compound Crude Product->Purified this compound Purification (Chromatography) 3-Amino-4-methylpyridin-2-ol 3-Amino-4-methylpyridin-2-ol Diazonium Salt Diazonium Salt 3-Amino-4-methylpyridin-2-ol->Diazonium Salt NaNO2, HBr Crude Product_S Crude Product Diazonium Salt->Crude Product_S CuBr Purified 3-Bromo-4-methylpyridin-2-ol_S Purified this compound Crude Product_S->Purified 3-Bromo-4-methylpyridin-2-ol_S Purification

Caption: Proposed synthetic pathways for this compound.

The selection of a specific catalyst and synthetic route will depend on factors such as the availability of starting materials, desired purity, scalability, and safety considerations. Further experimental investigation is required to determine the optimal conditions for the synthesis of this compound.

References

A Researcher's Guide to Confirming the Purity of Synthesized 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 3-Bromo-4-methylpyridin-2-ol, a key building block in medicinal chemistry. We present expected data, detailed experimental protocols, and a discussion of potential impurities to aid in the comprehensive analysis of this compound.

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted approach utilizing several analytical techniques is the most robust strategy for confirming the purity of a synthesized compound. Each method provides unique insights into the sample's composition. The primary techniques for the analysis of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Analytical TechniquePrinciple of DetectionInformation ProvidedKey AdvantagesCommon Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Quantitative purity assessment (% purity), detection of non-volatile impurities.High sensitivity and resolution for a wide range of compounds, excellent quantitative accuracy.Peak identification can be ambiguous without a reference standard of the impurity.
¹H and ¹³C NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities with distinct proton or carbon signals.Provides detailed structural information, can quantify impurities without a reference standard (qNMR).Less sensitive than chromatographic methods for detecting trace impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on their molecular weight.High sensitivity, provides molecular weight information that confirms the identity of the main compound and potential impurities.Isomeric impurities cannot be distinguished by mass alone.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Fast and simple method for confirming the presence of key functional groups.Provides limited information on the overall purity and cannot easily distinguish between similar structures.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Workflow cluster_synthesis Synthesis & Initial Check cluster_spectroscopic Structural Confirmation cluster_chromatographic Quantitative Purity cluster_data Data Analysis & Conclusion synthesis Synthesized This compound tlc TLC Analysis synthesis->tlc Quick Purity Check nmr ¹H and ¹³C NMR tlc->nmr ms Mass Spectrometry tlc->ms ir IR Spectroscopy tlc->ir hplc HPLC-UV Analysis tlc->hplc data_analysis Correlate Data nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis conclusion Purity Confirmed/ Further Purification data_analysis->conclusion

Workflow for purity confirmation of this compound.

Expected Analytical Data

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)- Aromatic protons: Two doublets in the range of δ 6.0-7.5 ppm. - Methyl protons: A singlet around δ 2.2-2.4 ppm. - Hydroxyl proton: A broad singlet at higher ppm values, which is exchangeable with D₂O.
¹³C NMR (in DMSO-d₆)- Aromatic carbons: Peaks in the range of δ 100-160 ppm. - Methyl carbon: A peak around δ 15-20 ppm.
Mass Spec. (EI) - Molecular ion (M⁺) peak at m/z 187 and an M+2 peak at m/z 189 of similar intensity, characteristic of a bromine-containing compound. - Common fragmentation patterns may include the loss of CO, Br, and CH₃ radicals.
IR Spectroscopy - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹. - C=O stretch (from pyridone tautomer): A strong absorption around 1640-1680 cm⁻¹. - C-Br stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Potential Impurities and Their Detection

The synthesis of this compound can potentially lead to several impurities, depending on the synthetic route. A common route involves the diazotization of 2-amino-3-bromo-4-methylpyridine.

Potential ImpurityOriginRecommended Detection Method
2-Amino-3-bromo-4-methylpyridine Unreacted starting material.HPLC-UV, Mass Spectrometry, ¹H NMR.
Isomeric Brominated Pyridinols Non-selective bromination or rearrangement reactions.HPLC-UV, ¹H NMR.
4-Methylpyridin-2-ol Debromination side reaction.HPLC-UV, Mass Spectrometry, ¹H NMR.
Dibrominated species Over-bromination during synthesis.Mass Spectrometry, ¹H NMR.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound and to detect and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be a gradient of 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectral analysis of the compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to identify any structurally related impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and to identify potential impurities by their mass.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • GC-MS Sample Preparation (for a volatile derivative or if the compound is sufficiently volatile): Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • LC-MS Sample Preparation: Use the same sample prepared for HPLC analysis.

  • Analysis: The mass spectrum will show the molecular ion peak(s) and fragmentation patterns. For this compound, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

Objective: To confirm the presence of key functional groups in the synthesized molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, this can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the expected functional groups (O-H, C=O, C-Br, aromatic C-H, and C=C).

By employing these analytical techniques in a coordinated manner, researchers can confidently confirm the purity and identity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

Unraveling the Solid State: A Comparative Crystallographic Guide to 3-Bromo-4-methylpyridin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structure of 3-Bromo-4-methylpyridin-2-ol remains an area of active scientific inquiry, as publicly accessible crystallographic data for this specific compound is not currently available. However, by leveraging data from structurally similar compounds, researchers can gain valuable insights into the anticipated molecular geometry and intermolecular interactions that are likely to govern the solid-state packing of this molecule. This guide presents a comparative analysis of a closely related structure, 2-bromo-pyridin-3-ol, to provide a foundational understanding for researchers in crystallography, medicinal chemistry, and materials science.

The study of halogenated pyridinol derivatives is crucial for the rational design of novel compounds with tailored solid-state properties, which are, in turn, important for applications in drug development and material science. The introduction of a bromine atom and a methyl group to the pyridin-2-ol core is expected to significantly influence the molecule's electronic distribution, steric profile, and, consequently, its crystal packing arrangement through hydrogen bonding and halogen interactions.

Comparative Crystallographic Data

To facilitate a direct comparison, the following table summarizes key crystallographic parameters for 2-bromo-pyridin-3-ol. This data serves as a valuable surrogate for understanding the structural characteristics of this compound.

Parameter2-Bromo-pyridin-3-ol
CCDC Number 279641
Chemical Formula C₅H₄BrNO
Formula Weight 174.00
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.889(1)
b (Å) 21.001(4)
c (Å) 6.840(1)
β (°) 105.18(2)
Volume (ų) 538.5(2)
Z 4
Calculated Density (g/cm³) -

Note: Further details on the crystallographic data can be accessed through the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

The following outlines a generalized experimental protocol for the single-crystal X-ray diffraction analysis of pyridinol derivatives, based on established methodologies.[1]

1. Synthesis and Crystallization: The compound of interest is synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the compound in an appropriate organic solvent system, such as ethanol or a mixture of hexane and ethyl acetate, at room temperature.[1]

2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]

3. Structure Solution and Refinement: The collected diffraction data are processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

A schematic overview of the X-ray crystallography workflow.

Comparative Analysis and Discussion

The crystal structure of 2-bromo-pyridin-3-ol provides a solid foundation for predicting the structural features of this compound. The presence of the bromine atom in a similar position on the pyridine ring suggests that halogen bonding may play a role in the crystal packing. The structural influence of halogen atoms in crystal packing generally increases in the order of Cl < Br < I.[2]

Furthermore, the pyridin-2-ol tautomer is expected to exhibit strong hydrogen bonding interactions involving the hydroxyl group and the pyridine nitrogen. The interplay between these hydrogen bonds and potential halogen bonds will be a key determinant of the overall supramolecular architecture. The addition of a methyl group at the 4-position in this compound will introduce steric bulk and alter the electronic properties of the pyridine ring, which could lead to differences in crystal packing compared to 2-bromo-pyridin-3-ol.

For a definitive understanding of the crystal structure of this compound, experimental determination and deposition of its crystallographic data are essential. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to contribute to the growing body of knowledge on halogenated heterocyclic compounds.

References

A Comparative Guide to the Efficacy of 3-Bromo-4-methylpyridin-2-ol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. 3-Bromo-4-methylpyridin-2-ol, existing in tautomeric equilibrium with 3-bromo-4-methyl-2(1H)-pyridone, is a highly valuable heterocyclic intermediate. Its utility stems from the presence of a reactive bromine atom on an electron-rich pyridine ring, making it an excellent substrate for a variety of cross-coupling reactions.

This guide provides an objective comparison of the performance of this compound and its related pyridine isomers in cornerstone synthetic transformations, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented, collated from various studies, aims to inform substrate selection and reaction optimization for the synthesis of novel pyridine-based compounds.

Comparative Analysis of Reactivity in Cross-Coupling Reactions

The position of the bromine atom on the pyridine ring significantly influences the substrate's reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to the electronic effects exerted by the nitrogen atom. In general, the reactivity order for bromopyridine isomers is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] The 3-bromo isomer is often the least reactive, which may necessitate more forcing reaction conditions to achieve high yields.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes representative yields for the coupling of various bromopyridine isomers with phenylboronic acid, providing a baseline for expected efficacy.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~85[1]
3-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10018~70[1]
4-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1006>95[1]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901275-85[2]

Note: The yields are representative and can vary based on the specific reaction conditions and the nature of the boronic acid used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of carbon-nitrogen bonds, crucial for many biologically active molecules. The reactivity trends of bromopyridine isomers in this reaction are similar to those observed in Suzuki-Miyaura coupling.

Table 2: Representative Yields for the Buchwald-Hartwig Amination of Bromopyridine Isomers

Bromopyridine IsomerAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-24~90[3]
3-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene10012~75-85[4]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene80460[5]

Note: The yields are representative and can vary based on the specific reaction conditions and the amine coupling partner.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[6]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[2][6]

  • Heat the reaction mixture to 90-100°C with vigorous stirring.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[6]

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.[6]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene (anhydrous)

Reaction Setup:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), cesium carbonate, Pd₂(dba)₃, and Xantphos.[3]

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.[3]

  • Add anhydrous toluene via syringe, followed by the amine (1.2 equiv.).[3]

  • Heat the reaction mixture to 100-110°C with vigorous stirring.[3][7]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3][7]

Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[3]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a building block.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-Br oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_aryl_complex Ar-Pd(II)L2-Ar' tm->pd2_aryl_complex aryl_boronic Ar'-B(OH)2 aryl_boronic->tm base Base base->tm re Reductive Elimination pd2_aryl_complex->re re->pd0 product Ar-Ar' re->product aryl_halide This compound (Ar-Br) aryl_halide->oa

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_workflow General Experimental Workflow for Cross-Coupling start Combine Reactants (Aryl Halide, Coupling Partner, Base) add_catalyst Add Catalyst & Ligand start->add_catalyst inert Purge with Inert Gas add_catalyst->inert add_solvent Add Degassed Solvent inert->add_solvent react Heat and Stir (Monitor by TLC/LC-MS) add_solvent->react workup Work-up (Quench, Extract) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G reactivity Reactivity in Pd-Catalyzed Cross-Coupling electronic Electronic Effects (Electron-withdrawing N) reactivity->electronic steric Steric Hindrance reactivity->steric catalyst_inhibition Catalyst Inhibition (N coordination to Pd) reactivity->catalyst_inhibition pos_4 4-Bromopyridine (Most Reactive) electronic->pos_4 pos_2 2-Bromopyridine (Intermediate Reactivity) electronic->pos_2 pos_3 3-Bromopyridine (Least Reactive) electronic->pos_3 steric->pos_2 catalyst_inhibition->pos_2

Caption: Factors influencing the reactivity of bromopyridine isomers.

References

The Versatility of Substituted Pyridin-2-ols: A Comparative Guide to Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

Substituted pyridin-2-ols, also known as pyridinones, represent a privileged scaffold in medicinal chemistry and have demonstrated a wide array of biological activities. Their unique structural features, including the ability to act as hydrogen bond donors and acceptors, make them versatile candidates for drug discovery. This guide provides a comparative overview of the applications of substituted pyridin-2-ols in anticancer, antibacterial, antiviral, and analgesic research, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Substituted pyridin-2-ols have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2). The following table summarizes the in vitro anticancer activity of several substituted pyridin-2-one derivatives.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-urea 8e MCF-7 (Breast)0.22 (48h)Doxorubicin1.93 (48h)
MCF-7 (Breast)0.11 (72h)Sorafenib4.50 (48h)
Pyridine-urea 8n MCF-7 (Breast)1.88 (48h)Doxorubicin1.93 (48h)
MCF-7 (Breast)0.80 (72h)Sorafenib4.50 (48h)
Pyridin-2-yl estra-1,3,5(10)-triene 9 MDA-MB-231 (Breast)0.96Doxorubicin-
Pyridin-2-yl estra-1,3,5(10)-triene 13 MDA-MB-231 (Breast)3.08Doxorubicin-
Pyridin-2-yl estra-1,3,5(10)-triene 16 MCF-7 (Breast)4.63Doxorubicin-

Table 1: In vitro anticancer activity of selected substituted pyridin-2-ol derivatives. IC50 values represent the concentration required to inhibit 50% of cell proliferation.[1][2]

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Substituted Pyridin-2-ols purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay target_assay Target Enzyme Assay (e.g., VEGFR-2, IC50) mtt_assay->target_assay For promising compounds animal_model Xenograft Animal Model target_assay->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity final_analysis Lead Optimization efficacy->final_analysis Lead Compound Identification

Antibacterial Applications

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Substituted pyridin-2-ols have shown promising activity against a range of bacterial pathogens, particularly Gram-positive bacteria. Their mechanism of action can involve the disruption of essential cellular processes. Below is a comparison of the minimum inhibitory concentrations (MIC) for several pyridin-2-ol derivatives.

CompoundS. aureus (ATCC 29213)S. aureus (MRSA)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
EA-02-009 0.5-1 µg/mL0.5-1 µg/mL>128 µg/mL>128 µg/mL
JC-01-072 4 µg/mL4 µg/mL>128 µg/mL>128 µg/mL
JC-01-074 16 µg/mL16 µg/mL>128 µg/mL>128 µg/mL
WSA 288 -8 µg/mL--
WSA 289 -8 µg/mL--
Amikacin (Standard) ----

Table 2: Minimum Inhibitory Concentration (MIC) of selected substituted pyridin-2-ol derivatives against various bacterial strains.[3][4]

chaperone_usher_pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane pilin_synthesis Pilin Subunit Synthesis chaperone Chaperone Protein pilin_synthesis->chaperone Translocation chaperone_pilin Chaperone-Pilin Complex chaperone->chaperone_pilin Binds to Pilin Subunit usher Usher Protein chaperone_pilin->usher Targeting pilus_assembly Pilus usher->pilus_assembly Pilus Assembly & Secretion inhibition Pyridin-2-ol Inhibition inhibition->chaperone_pilin

Antiviral Applications

Substituted pyridin-2-ols have demonstrated significant potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and influenza viruses. Their mechanisms of action often involve the inhibition of viral enzymes crucial for replication, such as HIV reverse transcriptase and influenza PA endonuclease.

HIV Reverse Transcriptase Inhibition

Several pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.

CompoundHIV-1 (Wild Type)HIV-1 (Nevirapine-Resistant)
Z37 EC50: ExcellentActive
Nevirapine (Standard) EC50: GoodInactive

Table 3: Anti-HIV activity of a substituted pyridin-2-one derivative compared to Nevirapine.[5]

Influenza PA Endonuclease Inhibition

The PA endonuclease of the influenza virus is a key target for antiviral drug development. This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps of host cell mRNAs to use as primers for its own transcription. Substituted pyridin-2-ols can chelate the metal ions in the active site of the endonuclease, thereby inhibiting its function.

CompoundInfluenza A/H1N1
FZJ05 EC50: Significant Potency

Table 4: Anti-influenza activity of a substituted purine derivative with a piperidine substituent, a related heterocyclic structure.

Analgesic Applications

Certain substituted pyridin-2-ones have shown potent analgesic effects in various animal models of pain. These compounds are being investigated as non-narcotic analgesics with the potential for fewer side effects than traditional opioids. Their mechanism of action is still under investigation but may involve modulation of inflammatory pathways.

CompoundAnalgesic Activity (Randall-Selitto Test)
I-15 Superior to codeine and d-propoxyphene
I-21 (N-allyl derivative of I-15) Superior to codeine and d-propoxyphene
I-121 (N-isopropyl derivative of I-15) Superior to codeine and d-propoxyphene

Table 5: Analgesic activity of selected imidazo[4,5-b]pyridin-2-one derivatives.[3]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.[6][7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12][13][14]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vivo Analgesic Activity: Randall-Selitto Paw Pressure Test

This test measures the pain threshold in response to mechanical pressure on an inflamed paw.[15][16][17][18][19]

  • Induction of Inflammation: Inject a mild irritant (e.g., carrageenan or Freund's adjuvant) into the plantar surface of the right hind paw of the test animals (e.g., rats).

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Pain Threshold Measurement: At specific time points after compound administration, apply a gradually increasing mechanical force to the inflamed paw using a Randall-Selitto apparatus.

  • Endpoint: The endpoint is the pressure at which the animal vocalizes or withdraws its paw. This is considered the pain threshold.

  • Data Analysis: Compare the pain thresholds of the treated groups with the control group to determine the analgesic effect of the compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.[20][21][22][23][24]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (one of which is labeled, e.g., [3H]dTTP), and the HIV-1 reverse transcriptase enzyme in a suitable buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Quantification: Precipitate the newly synthesized DNA onto filter paper, wash to remove unincorporated labeled dNTPs, and measure the radioactivity using a scintillation counter.

  • EC50 Calculation: Calculate the percentage of inhibition of reverse transcriptase activity for each compound concentration and determine the EC50 value.

References

Safety Operating Guide

Prudent Disposal of 3-Bromo-4-methylpyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Immediate Safety and Handling Precautions

Prior to handling 3-Bromo-4-methylpyridin-2-ol, it is imperative to consult the available safety information for structurally related compounds. Brominated pyridines are generally classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or Viton).[4]

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[4]

  • Respiratory Protection: If handling in a poorly ventilated area or if dusts or aerosols may be generated, use a NIOSH-approved respirator.[3][4]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[3] Never dispose of this chemical down the drain or in regular trash.[3][5]

  • Waste Segregation:

    • This compound is a halogenated organic compound.[6][7] It must be collected in a designated, properly labeled waste container for "Halogenated Organic Waste."[7][8]

    • Do not mix with non-halogenated organic waste, as this will necessitate treating the entire mixture as more hazardous and costly to dispose of.[6][8]

    • Ensure the waste container is made of a compatible material, such as polyethylene, and has a secure, vapor-tight lid.[5][8]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[8]

    • If mixed with other compatible halogenated solvents, list all components on the label.[8]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

    • Keep the container away from sources of ignition, as related compounds are combustible liquids.[1][2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3]

    • Provide the contractor with all necessary information about the waste composition.

Spill and Emergency Procedures

In the event of a spill:

  • Small Spills:

    • If you are trained and it is safe to do so, absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][3]

    • Collect the absorbed material into a designated container for halogenated waste.[2][4]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and EHS department.

    • Prevent the spill from entering drains.[3]

First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][3]

Summary of Chemical Hazard Data (Based on Related Compounds)

PropertyData (for 3-Bromo-4-methylpyridine)Source
Physical State Liquid[1]
Hazards Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
Incompatible Materials Strong oxidizing agents.[2]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B D Add this compound Waste to Container B->D Transfer Waste C Obtain Designated 'Halogenated Organic Waste' Container C->D E Securely Seal the Container D->E F Label Container with Contents and 'Hazardous Waste' G Store in a Cool, Ventilated Secondary Containment Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-4-methylpyridin-2-ol. The following procedures are based on established safety protocols for pyridine derivatives and halogenated organic compounds to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[1][7][8]
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before use.[1][2][9]
Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect skin.[1][9]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4][6]
RespiratorIf a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[4][9]
Footwear Closed-toe ShoesRequired to protect feet from spills.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Review Safety Information : Before beginning work, review the safety information for similar compounds and understand the potential hazards.[4]

    • Ensure Proper Ventilation : All handling of this compound must be performed in a properly functioning and certified chemical fume hood.[6][9]

    • Gather Materials : Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.[4]

    • Emergency Equipment : Ensure an emergency eyewash station and safety shower are readily accessible.[2][3]

  • Handling :

    • Don Appropriate PPE : Wear the recommended personal protective equipment as outlined in the table above.[4]

    • Weighing and Transfer : Carefully weigh and transfer the compound within the fume hood to prevent the release of dust or vapors.

    • Keep Containers Closed : Keep containers tightly closed when not in use to prevent evaporation and contamination.[7][8]

  • Cleanup :

    • Decontaminate Surfaces : Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[4]

    • Remove PPE : Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[10]

Emergency Procedures

In the event of accidental exposure, take the following immediate actions:

Exposure Type First-Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[7][8][10]
Skin Contact Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8][10]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[11] This is a halogenated organic compound and must be segregated into a designated "Halogenated Organic Waste" container.[4][5][6] Do not mix with non-halogenated waste.[5]

  • Containerization and Labeling :

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[11]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[4][11]

  • Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[11]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste management company.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Transfer prep3->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.